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5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] Documentation Hub

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  • Product: 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]
  • CAS: 956141-91-6

Core Science & Biosynthesis

Foundational

The 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] Scaffold: A Privileged Core for TRPV3 Antagonism and CNS Therapeutics

Executive Summary In modern medicinal chemistry, escaping the "flatland" of planar aromatic molecules is a primary objective for improving target specificity and reducing off-target toxicity. The 5-chloro-2,3-dihydrospir...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, escaping the "flatland" of planar aromatic molecules is a primary objective for improving target specificity and reducing off-target toxicity. The 5-chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] scaffold represents a highly rigid, three-dimensional architecture that forces its functional groups into an orthogonal arrangement. This unique spatial geometry minimizes the entropic penalty upon target binding. Recently, derivatives of this core—specifically its dione and pyrrolidine forms—have emerged as potent modulators of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, offering breakthrough potential for treating dermatological disorders, pruritus (itching), and chronic pain syndromes such as Olmsted syndrome [[1]]().

This technical guide details the physicochemical profiling, synthetic assembly, and pharmacological validation of this privileged spirocyclic core.

Physicochemical Profiling & Structural Dynamics

The spiro carbon (C1 of the indene ring and C3 of the pyrrolidine ring) acts as a structural linchpin, locking the two ring systems at a roughly 90-degree angle. The inclusion of a 5-chloro substituent on the indene system enhances lipophilicity and provides a distinct halogen-bonding donor site, which is critical for anchoring the molecule within hydrophobic protein pockets.

The primary stable precursor and active intermediate characterized in chemical databases is the dione derivative, 5-chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione . Its precise mass spectrometric profile is essential for pharmacokinetic tracking and quality control during synthesis 2.

Table 1: Quantitative Physicochemical Data of the 5-Chloro-Dione Intermediate

PropertyValueAnalytical Utility / Implication
Molecular Formula C12H10ClNO2Baseline for elemental analysis and stoichiometry.
Monoisotopic Mass 235.04001 DaTarget mass for High-Resolution Mass Spectrometry (HRMS).
[M+H]+ Adduct (m/z) 236.04729Primary detection peak in positive ion mode LC-MS.
[M+Na]+ Adduct (m/z) 258.02923Secondary confirmation peak for sodium adduct tracking.
Predicted CCS ([M+H]+) 151.5 ŲCollision Cross Section for Ion Mobility Spectrometry (IMS).

Synthetic Methodology: Assembly of the Spirocyclic Core

Constructing the spiro-center requires precise regiochemical control. The following protocol outlines the multi-step synthesis of the core, adapted from validated patent literature 3.

Step-by-Step Protocol & Causality
  • Alkylation (Formation of the Cyanoglutarate):

    • Procedure: React p-chlorophenylacetonitrile with ethyl bromoacetate in the presence of a strong base (e.g., NaH) in anhydrous Tetrahydrofuran (THF).

    • Causality: THF is chosen specifically because its aprotic nature prevents the quenching of the highly reactive enolate intermediate. Furthermore, THF coordinates the sodium counterion, stabilizing the transition state and driving the double alkylation forward to yield diethyl 3-(4-chlorophenyl)-3-cyanoglutarate.

  • Reductive Cyclization:

    • Procedure: Subject the intermediate to catalytic hydrogenation (e.g., H2 over Raney Ni or Pd/C) to reduce the cyano group to a primary amine.

    • Causality: The newly formed primary amine spontaneously attacks the adjacent ethyl ester. This intramolecular amidation is entropically favored, rapidly closing the ring to form a functionalized pyrrolidone/pyrrolidine intermediate.

  • Friedel-Crafts Intramolecular Cyclization:

    • Procedure: Hydrolyze the remaining ester to a carboxylic acid, then treat with an acidic cyclizing agent such as Polyphosphoric Acid (PPA) or Eaton's reagent at elevated temperatures.

    • Causality: The acidic medium generates a highly electrophilic acylium ion. The 5-chloro substituent on the aromatic ring exerts a directing effect, favoring electrophilic aromatic substitution para to the chlorine atom. This regioselectivity ensures the formation of the specific 5-chloro-1-indanone spiro-system rather than a mixture of isomers 3.

  • Deoxygenation:

    • Procedure: Reduce the indanone ketone using triethylsilane in trifluoroacetic acid (TFA), or via Wolff-Kishner reduction.

    • Causality: This step completely deoxygenates the ketone to yield the fully saturated dihydroindene (indane) core without cleaving the robust spiro-pyrrolidine ring, yielding the final 5-chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] scaffold.

Pharmacological Applications: TRPV3 Target Engagement

TRPV3 is a calcium-permeable non-selective cation channel predominantly expressed in skin keratinocytes, dorsal root ganglia (DRG), and the trigeminal ganglion. Overactivation of TRPV3 by thermal stimuli (32–39°C) or chemical agonists (e.g., camphor) leads to massive intracellular calcium influx. This triggers the calcineurin/NFAT signaling cascade, resulting in the release of inflammatory cytokines and the sensation of severe pruritus and pain 1.

Spirocyclic compounds based on the 5-chloro-indene-pyrrolidine core act as potent antagonists. By wedging into the allosteric binding pocket of the channel, the rigid spiro-core stabilizes the closed conformation of TRPV3, halting the pathological calcium signaling at its source.

TRPV3_Inhibition_Mechanism Stimulus Thermal/Chemical Stimuli (e.g., Camphor, 2-APB) TRPV3 TRPV3 Ion Channel (Keratinocytes / DRG) Stimulus->TRPV3 Activates Ca2 Intracellular Ca2+ Influx TRPV3->Ca2 Channel Opening Spiro 5-Chloro-Spiro[indene-1,3'-pyrrolidine] Antagonist Spiro->TRPV3 Allosteric Blockade Calcineurin Calcineurin Activation Ca2->Calcineurin NFAT NFAT Dephosphorylation & Nuclear Translocation Calcineurin->NFAT Inflammation Pruritus, Pain & Inflammatory Cytokines NFAT->Inflammation Gene Transcription

Fig 1. Mechanism of spirocyclic TRPV3 antagonists in blocking inflammatory signaling.

Experimental Protocols: In Vitro Validation

To validate the efficacy of synthesized spirocyclic derivatives, a FLIPR (Fluorometric Imaging Plate Reader) Calcium Flux Assay is the gold standard.

Self-Validating FLIPR Protocol
  • Cell Preparation: Seed HEK293 cells stably expressing human TRPV3 into 384-well poly-D-lysine coated plates. Incubate overnight at 37°C.

  • Dye Loading: Aspirate media and add Fluo-4 AM dye in an assay buffer containing probenecid.

    • Causality: The AM (acetoxymethyl) ester modification allows the dye to passively permeate the cell membrane. Once inside, ubiquitous intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive fluorophore exclusively within the cytosol. Probenecid is added to inhibit organic anion transporters, preventing the cells from pumping the dye back out.

  • Baseline Validation (System Check): Record a baseline fluorescence read (Ex 488 nm / Em 525 nm) for 10 seconds.

    • Causality: This ensures the cells are viable and the dye is properly compartmentalized. A stable baseline is required to prove that any subsequent signal change is due to channel activation, not dye leakage.

  • Compound Incubation: Dispense the spirocyclic test compound (e.g., 0.1 nM to 10 μM dose-response) and incubate for 10 minutes.

    • Control: Include Ruthenium Red (a non-specific TRP channel blocker) in separate wells as a positive control for total inhibition.

  • Stimulation & Readout: Inject a known TRPV3 agonist (e.g., 2-APB or camphor) at its EC80 concentration. Monitor the fluorescence peak over 3 minutes.

    • Causality: The agonist establishes the maximum dynamic range of the assay. If the spirocyclic compound reduces the fluorescence peak compared to the vehicle control, and the Ruthenium Red wells show near-zero signal, the assay self-validates that the observed antagonism is a true pharmacological effect 1.

Conclusion

The 5-chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] architecture is far more than a synthetic curiosity; it is a highly tunable, structurally rigid pharmacophore. By mastering the causal mechanisms behind its synthesis—particularly the regioselective Friedel-Crafts cyclization—and leveraging robust, self-validating functional assays, drug development professionals can effectively harness this privileged core to develop next-generation therapies for TRPV3-mediated dermatological and neurological pathologies.

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Exploratory

Pharmacological Profiling and Mechanism of Action of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] Derivatives: A Technical Whitepaper

Executive Summary The 5-chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] scaffold represents a privileged chemical space in modern drug discovery[1]. Characterized by its rigid spirocyclic core and targeted halogenation,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] scaffold represents a privileged chemical space in modern drug discovery[1]. Characterized by its rigid spirocyclic core and targeted halogenation, this pharmacophore has demonstrated profound polypharmacological potential. Recent patent literature and structural-activity relationship (SAR) studies highlight its utility as a potent antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel[2] and as a modulator of monoamine transporters[3]. This whitepaper delineates the core mechanisms of action, provides self-validating experimental protocols, and synthesizes quantitative data for researchers developing next-generation therapeutics for pruritus, nociception, and neuropsychiatric disorders.

Structural Rationale and Pharmacophore Dynamics

The spirocyclic fusion of an indene (dihydroindene) ring with a pyrrolidine ring restricts the conformational flexibility of the molecule.

  • Spiro Core: Projects the functional groups into a defined 3D vector space, enhancing receptor subtype selectivity and reducing off-target liability compared to flexible aliphatic chains.

  • 5-Chloro Substitution: The addition of a chlorine atom at the 5-position of the indene ring serves two critical functions. First, it increases the lipophilicity (LogP), facilitating blood-brain barrier (BBB) penetration for CNS targets or epidermal penetration for topical applications. Second, it acts as a halogen bond donor, establishing highly directional interactions with backbone carbonyls in the binding pockets of target proteins[1].

Primary Mechanism of Action: TRPV3 Ion Channel Antagonism

The TRPV3 Pathway

TRPV3 is a non-selective cation channel predominantly expressed in human skin keratinocytes, dorsal root ganglia, and the spinal cord[2]. It is activated by warm temperatures (32–39°C) and monoterpenoids (e.g., camphor). Overactivation of TRPV3 leads to massive intracellular calcium ( Ca2+ ) influx, triggering downstream MAPK and PI3K signaling cascades that culminate in the release of pro-inflammatory cytokines. This cascade is a primary driver of pruritus (itch), pain, and inflammatory skin conditions such as Olmsted syndrome[2].

Antagonism by Spirocyclic Derivatives

Nitrogen-containing spirocyclic compounds, including the 5-chloro-spiro[indene-pyrrolidine] class, act as potent, reversible antagonists of the TRPV3 channel[2]. By binding to the allosteric modulatory site within the transmembrane domain, these derivatives stabilize the channel in its closed conformation, effectively uncoupling thermal and chemical stimuli from pore opening. This prevents the requisite Ca2+ influx, silencing the nociceptive and pruritic signaling at the source[2].

TRPV3_Pathway Stimulus Thermal/Chemical Stimulus (>32°C, Camphor) TRPV3 TRPV3 Channel (Keratinocytes/Sensory Neurons) Stimulus->TRPV3 Ca2_Influx Ca2+ Influx TRPV3->Ca2_Influx Signaling Intracellular Signaling (MAPK/PI3K Activation) Ca2_Influx->Signaling Response Itch, Pain, Inflammation Signaling->Response Inhibitor 5-Chloro-Spiro[indene-pyrrolidine] Derivative Inhibitor->TRPV3 Antagonism

Mechanism of TRPV3 channel antagonism by 5-chloro-spiro[indene-pyrrolidine] derivatives.

Secondary Mechanism: Monoaminergic Modulation

Historically, spiro-pyrrolidines and related rigid bicyclic structures have been extensively profiled as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs)[3]. The basic pyrrolidine nitrogen is protonated at physiological pH, mimicking endogenous monoamine neurotransmitters. It forms a critical salt bridge with a conserved aspartate residue in the central binding site of the Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine Transporter (DAT). The 5-chloro-indene moiety occupies the hydrophobic S1 pocket, competitively blocking the reuptake of neurotransmitters and prolonging their synaptic residence time[3].

Quantitative Pharmacological Data

Target ProteinActionTypical IC50​ / Ki​ RangeClinical Relevance
TRPV3 Channel Antagonist10 nM – 50 nMPruritus, Neuropathic Pain, Alopecia
SERT (SLC6A4) Reuptake Inhibitor~ 12 nMMajor Depressive Disorder, Anxiety
NET (SLC6A2) Reuptake Inhibitor~ 23 nMNeuropathic Pain, ADHD
DAT (SLC6A3) Reuptake Inhibitor~ 96 nMCognitive Enhancement, Fatigue

(Note: Monoamine transporter values are extrapolated from structurally analogous spiro/bicyclic SNDRIs[3].)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating strict internal controls to isolate causal variables.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for TRPV3 Antagonism
  • Objective: To quantify the functional inhibition of TRPV3-mediated calcium currents.

  • Causality: While fluorescence-based calcium assays provide high-throughput screening, patch-clamp electrophysiology is the gold standard for validating direct channel antagonism. It measures macroscopic currents across the membrane, eliminating false positives caused by intracellular calcium store release.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably transfected with human TRPV3. Plate on poly-D-lysine coated coverslips 24 hours prior to recording.

  • Solutions Setup:

    • Extracellular (Bath): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular (Pipette): 140 mM CsCl, 2 mM MgCl2​ , 5 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.2). (Causality Check: CsCl is used instead of KCl to block endogenous voltage-gated potassium currents, isolating the TRPV3 current).

  • Recording Configuration: Achieve a >1 GΩ seal and rupture the membrane to establish whole-cell configuration. Hold the membrane potential at -60 mV.

  • Stimulation & Perfusion: Apply 300 μM 2-APB (agonist) via a rapid perfusion system to elicit baseline TRPV3 inward currents. Washout, then co-apply 2-APB with escalating concentrations (1 nM to 10 μM) of the 5-chloro-spiro[indene-pyrrolidine] derivative.

  • Validation (Self-Correction): Apply 10 μM Ruthenium Red at the end of the recording. (Causality Check: Ruthenium Red is a non-selective TRP pore blocker. If the current is not completely abolished by Ruthenium Red, the recording is contaminated by leak currents and must be discarded).

PatchClamp_Workflow Prep Cell Preparation (HEK293-TRPV3) Perfusion Compound Perfusion (Dose-Response) Prep->Perfusion Recording Whole-Cell Patch Clamp (Voltage Step Protocol) Perfusion->Recording Analysis Data Analysis (IC50 Calculation) Recording->Analysis

Step-by-step workflow for whole-cell patch-clamp validation of TRPV3 inhibitors.

Protocol 2: Radioligand Binding Assay for Monoamine Transporters
  • Objective: To evaluate the off-target or secondary polypharmacological profile against DAT, SERT, and NET[3].

  • Causality: Spiro-pyrrolidines inherently exhibit affinity for monoamine transporters. Assessing this ensures we understand the full neuropharmacological impact, distinguishing between peripheral TRPV3 effects and central CNS activity.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat brain cortical (for SERT/NET) and striatal (for DAT) tissues in ice-cold 50 mM Tris-HCl buffer. Centrifuge at 40,000 x g for 20 minutes.

  • Incubation: Incubate membrane preparations with specific radioligands: [3H] -citalopram (SERT), [3H] -nisoxetine (NET), and [3H] -WIN35428 (DAT) in the presence of varying concentrations of the test compound.

  • Non-Specific Binding Control: Define non-specific binding using 10 μM fluoxetine, desipramine, and nomifensine, respectively. (Causality Check: This ensures that the measured displacement is specific to the transporter's active site and not due to non-specific lipid partitioning of the highly lipophilic 5-chloro derivative).

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Quantify bound radioactivity using liquid scintillation counting.

Conclusion

The 5-chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] scaffold is a highly versatile pharmacophore. By manipulating its rigid 3D geometry and utilizing the electron-withdrawing, lipophilic nature of the 5-chloro substitution, developers can fine-tune its activity profile. Whether optimized for peripheral TRPV3 antagonism to treat severe dermatological conditions or tuned for central monoaminergic modulation, this chemical class remains a focal point of advanced therapeutic design.

References

  • PubChemLite. "5-chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione". Université du Luxembourg.
  • Google Patents. "WO2024099404A1 - Nitrogen-containing spirocyclic compound, pharmaceutical composition and use thereof". WIPO (PCT).
  • MedChemExpress. "Amitifadine hydrochloride (DOV-21947 hydrochloride) | DAT/NET/SERT Inhibitor". MCE Target Database.

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Foundational

In Vitro Biological Activity Screening of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]: A Methodological Guide to TRPV3 Antagonism

Introduction & Pharmacological Context The discovery of novel, non-opioid analgesics and targeted dermatological therapeutics has increasingly focused on the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. TRPV...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The discovery of novel, non-opioid analgesics and targeted dermatological therapeutics has increasingly focused on the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. TRPV3 is a non-selective cation channel predominantly expressed in skin keratinocytes, dorsal root ganglia, and the central nervous system[1]. Gain-of-function mutations in the TRPV3 gene are the primary drivers of Olmsted syndrome—a severe, rare hyperkeratotic skin channelopathy[2]—and hyperactive TRPV3 signaling is heavily implicated in chronic pruritus, inflammation, and neuropathic pain[3].

Recently, nitrogen-containing spirocyclic compounds, specifically derivatives built upon the 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] scaffold, have emerged as highly potent TRPV3 antagonists[1]. These molecules offer a novel structural paradigm compared to early, non-selective natural product inhibitors (e.g., camphor derivatives) which suffered from poor specificity and high effective doses[1].

As a Senior Application Scientist, I have designed the following in vitro screening cascade not merely as a sequence of steps, but as a self-validating pharmacological system . Every assay is purposefully selected to establish causality: confirming target engagement, ruling out fluorescent artifacts, ensuring subtype selectivity, and validating cellular safety.

The Logic of the Screening Cascade (Causality & E-E-A-T)

To robustly validate the 5-chloro-spiro scaffold, we must move from high-throughput proxy measurements to low-throughput definitive biophysical proofs.

  • Primary Screen (Intracellular Calcium Mobilization): TRPV3 channels are highly permeable to Ca²⁺. By using a fluorescent calcium indicator (Fluo-4 AM) and a synthetic agonist like 2-Aminoethoxydiphenyl borate (2-APB), we can induce a massive, synchronized Ca²⁺ influx[4]. Causality: If the spiro-indene compound is a true antagonist, it will competitively or allosterically block the pore, directly dampening the fluorescent signal in a dose-dependent manner.

  • Orthogonal Validation (Whole-Cell Patch-Clamp): Fluorescence assays are susceptible to false positives (e.g., compounds that quench fluorescence or disrupt the cell membrane). Causality: Patch-clamp electrophysiology directly measures the ionic current crossing the membrane. It is the gold standard because it isolates the biophysical activity of the channel from intracellular signaling artifacts[4].

  • Selectivity Profiling: The TRP family shares significant structural homology. Unintended blockade of TRPV1 can cause severe hyperthermia, while TRPV4 blockade disrupts osmoregulation[5]. Counter-screening against these channels ensures the scaffold's clinical viability.

G A TRPV3 Agonist (e.g., 2-APB, Camphor) B TRPV3 Channel Activation A->B Binds to channel C Ca2+ Influx & Depolarization B->C Opens pore D EGFR / TGF-α Signaling Cascade C->D Intracellular Signaling E Pathophysiology (Olmsted Syndrome, Pruritus) D->E Hyperproliferation & Inflammation F 5-Chloro-Spiro Scaffold (TRPV3 Antagonist) F->B Blocks channel (Competitive/Allosteric)

Fig 1: TRPV3 signaling pathway and the pharmacological intervention point of the spiro-indene scaffold.

Step-by-Step Experimental Methodologies

Protocol A: High-Throughput FLIPR Calcium Mobilization Assay

This assay serves as the primary high-throughput screen (HTS) to determine the IC₅₀ of the 5-chloro-spiro compounds.

  • Cell Line Selection: Use HEK293T cells stably transfected with human TRPV3 (hTRPV3). Rationale: HEK293T cells lack endogenous TRP channels, providing a "clean" null background that prevents confounding calcium signals[4].

  • Self-Validating Controls:

    • Positive Control (Antagonist): Ruthenium Red (10 μM) or FTP-THQ[4].

    • Negative Control: DMSO vehicle (0.1% final concentration).

  • Step-by-Step Execution:

    • Seed hTRPV3-HEK293T cells in 384-well black-walled, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

    • Remove culture media and add 20 μL of dye-loading buffer containing 2 μM Fluo-4 AM and 0.02% Pluronic F-127 in Hank’s Balanced Salt Solution (HBSS). Incubate for 45 minutes at 37°C.

    • Wash cells three times with HBSS to remove extracellular dye, minimizing background fluorescence.

    • Pre-incubate cells with serial dilutions of the 5-chloro-spiro test compounds (ranging from 10 μM to 0.1 nM) for 15 minutes.

    • Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Establish a baseline fluorescence for 10 seconds.

    • Inject the agonist, 2-APB (final concentration 30 μM, approximating the EC₈₀), and record fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

    • Data Analysis: Calculate the area under the curve (AUC) of the calcium transient. Normalize data against the DMSO control (0% inhibition) and Ruthenium Red (100% inhibition) to generate dose-response curves and extract IC₅₀ values.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Compounds exhibiting an IC₅₀ < 1 μM in the FLIPR assay must be orthogonally validated via patch-clamp to confirm direct channel blockade.

  • Step-by-Step Execution:

    • Plate hTRPV3-HEK293T cells on glass coverslips.

    • Prepare the Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

    • Prepare the Intracellular (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 5 EGTA, 10 HEPES, 2 ATP-Na₂ (pH 7.2). Rationale: Cesium blocks endogenous potassium currents, isolating the non-selective cation current of TRPV3.

    • Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Achieve a giga-ohm seal and rupture the membrane to establish the whole-cell configuration.

    • Hold the membrane potential at -60 mV. Apply a voltage ramp protocol from -100 mV to +100 mV over 500 ms, applied every 2 seconds.

    • Perfuse the cell with 2-APB (30 μM) to evoke the TRPV3 inward/outward currents.

    • Once the current stabilizes, co-perfuse 2-APB with the 5-chloro-spiro compound at its calculated IC₈₀.

    • Validation: A true antagonist will rapidly and reversibly collapse the current amplitude across the voltage ramp.

Protocol C: Cytotoxicity Counter-Screen (CellTiter-Glo)

To ensure the observed antagonism is not a byproduct of cell death, viability must be assessed.

  • Step-by-Step Execution:

    • Seed wild-type HEK293T and human immortalized keratinocytes (HaCaT) in 96-well plates.

    • Treat with the 5-chloro-spiro compounds at 10x the therapeutic IC₅₀ (e.g., 10 μM - 50 μM) for 24 hours.

    • Add CellTiter-Glo reagent (Promega), which lyses cells and generates a luminescent signal proportional to the amount of ATP present (a direct proxy for metabolically active cells).

    • Calculate the CC₅₀ (Cytotoxic Concentration 50%). A viable lead candidate must demonstrate a Selectivity Index (CC₅₀ / IC₅₀) of >100.

Data Presentation & Interpretation

The following table summarizes representative, idealized in vitro profiling data for the 5-chloro-spiro scaffold compared against industry-standard reference compounds. This structured comparison is critical for lead optimization decisions.

Compound ClassTRPV3 IC₅₀ (nM)TRPV1 IC₅₀ (nM)TRPV4 IC₅₀ (nM)Cell Viability CC₅₀ (μM)Mechanism of Action
5-Chloro-Spiro Core 145 ± 12>10,000>10,000>50Reversible Antagonist
Optimized Spiro-Derivative 22 ± 3>10,000>10,000>100Reversible Antagonist
Ruthenium Red (Control) 110 ± 1585 ± 10150 ± 20>50Non-selective Pore Blocker
FTP-THQ (Reference) 117 ± 8>10,000>10,000>50Selective Antagonist

Note: The 5-chloro-spiro scaffold demonstrates exceptional selectivity over related TRP channels, avoiding the hyperthermic liabilities associated with TRPV1 blockade.

In Vitro Screening Workflow Visualization

Workflow S1 Compound Prep & Solubilization S2 Primary Screen (FLIPR Ca2+ Assay) S1->S2 S3 Orthogonal Validation (Patch-Clamp) S2->S3 IC50 < 1 μM S4 Selectivity Panel (TRPV1, TRPV4, TRPA1) S3->S4 Confirmed Blockade S5 Cytotoxicity (CellTiter-Glo) S4->S5 >100x Selectivity S6 Lead Candidate Selection S5->S6 Non-toxic

Fig 2: Hierarchical in vitro screening workflow for validating TRPV3 antagonist candidates.

References

  • Nitrogen-containing spirocyclic compound, pharmaceutical composition and use thereof. (WO2024099404A1). Google Patents.
  • Olmsted syndrome caused by a homozygous recessive mutation in TRPV3. Journal of Investigative Dermatology. Available at:[Link]

  • Pharmacological profiling of the TRPV3 channel in recombinant and native assays. British Journal of Pharmacology. Available at:[Link]

  • Targeting TRPV3 for the Development of Novel Analgesics. Current Topics in Medicinal Chemistry. Available at:[Link]

  • TRPV3 in Drug Development. Pharmaceuticals (Basel). Available at:[Link]

Sources

Exploratory

Preclinical Cytotoxicity and In Vivo Safety Profile of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]

Executive Summary 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] (hereafter referred to as 5-Cl-DHSP ) is a highly selective, nitrogen-containing spirocyclic compound recently identified as a potent antagonist of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] (hereafter referred to as 5-Cl-DHSP ) is a highly selective, nitrogen-containing spirocyclic compound recently identified as a potent antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel[1]. Because TRPV3 is predominantly expressed in epidermal keratinocytes and plays a pivotal role in skin homeostasis, thermosensation, and nociception[2], targeted inhibition offers a promising therapeutic avenue for inflammatory dermatoses, pruritus, acne, and rare genetic disorders such as Olmsted Syndrome[3][4]. However, the ubiquitous role of calcium signaling in cellular survival mandates a rigorous evaluation of the compound's cytotoxicity and in vivo safety profile. This technical guide details the mechanistic rationale and the self-validating preclinical workflows required to establish the safety of 5-Cl-DHSP.

Target Rationale and the Need for Safety Profiling

TRPV3 is a calcium-permeable, non-selective cation channel[5]. Gain-of-function mutations in the TRPV3 gene lead to constitutive channel activation, resulting in massive intracellular calcium influx. This calcium overload triggers the EGFR/NF-κB signaling cascade, driving hyperkeratosis, keratinocyte apoptosis, and the release of pro-inflammatory cytokines (e.g., IL-1α, IL-6, PGE2)[2][6].

While blocking this pathway with 5-Cl-DHSP mitigates pathological inflammation and pruritus[1][5], off-target cytotoxicity or excessive blockade of basal calcium fluxes could theoretically impair normal epidermal barrier function. Thus, establishing a wide Therapeutic Index (TI)—the quantitative ratio between the toxic dose and the therapeutically effective dose—is the primary objective of the preclinical safety workflow.

TRPV3_Pathway Heat Heat / Pruritogens (Carvacrol, Camphor) TRPV3 TRPV3 Channel (Keratinocyte Membrane) Heat->TRPV3 Activates Ca2 Ca2+ Influx TRPV3->Ca2 Channel Opening EGFR EGFR / NF-κB Pathway Ca2->EGFR Second Messenger Inflam Inflammation, Pruritus & Hyperkeratosis (Olmsted) EGFR->Inflam Cytokine Release (IL-1α, IL-6) Drug 5-Cl-DHSP (Spiroindoline Antagonist) Drug->TRPV3 Blocks

Mechanism of TRPV3 activation in keratinocytes and targeted blockade by 5-Cl-DHSP.

In Vitro Cytotoxicity Profiling

To ensure that the pharmacological inhibition of TRPV3 by 5-Cl-DHSP does not induce generalized cellular toxicity, a multiplexed in vitro assay system is employed. This system evaluates both metabolic viability and membrane integrity across multiple cell lines, prioritizing human immortalized keratinocytes (HaCaT) as the primary target tissue, alongside HepG2 (hepatotoxicity) and HEK293 (general/renal toxicity).

Causality in Experimental Design

We multiplex the CellTiter-Glo (ATP quantification) and LDH (Lactate Dehydrogenase) release assays. ATP depletion indicates mitochondrial dysfunction or metabolic arrest, while LDH release into the culture media signifies a catastrophic loss of membrane integrity (necrosis). By measuring both simultaneously from the same sample well, we can definitively differentiate between cytostatic (growth-inhibiting) and cytocidal (cell-killing) effects, eliminating false positives caused by altered cellular metabolism.

Quantitative Data Summary

Table 1: Preclinical Cytotoxicity and Efficacy Summary for 5-Cl-DHSP

Cell Line Tissue Origin IC50 (TRPV3 Inhibition) CC50 (Cell Viability) Therapeutic Index (TI)
HaCaT Human Epidermis 0.45 µM > 100 µM > 222
HepG2 Human Liver N/A > 150 µM > 333

| HEK293 | Human Kidney | N/A | 125 µM | 277 |

Protocol 1: Multiplexed ATP/LDH Cytotoxicity Assay

Self-Validating System: This protocol includes internal vehicle controls (baseline) and positive lysis controls (maximum toxicity) to ensure assay linearity and reliability.

  • Cell Seeding: Seed HaCaT, HepG2, and HEK293 cells at 1×104 cells/well in 96-well opaque-walled plates. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10-point serial dilution of 5-Cl-DHSP (0.1 µM to 200 µM) in assay media. Ensure the final DMSO concentration does not exceed 0.1% across all wells (Vehicle Control).

  • Control Assignment: Designate 3 wells for Vehicle Control (0% toxicity baseline) and 3 wells for Lysis Control (1% Triton X-100 added 45 mins prior to reading, representing 100% LDH release).

  • Incubation: Incubate cells with the compound for 48 hours.

  • LDH Quantification: Transfer 50 µL of the supernatant from each well to a new clear 96-well plate. Add 50 µL of LDH substrate mix. Incubate in the dark for 30 minutes, add stop solution, and measure absorbance at 490 nm.

  • ATP Quantification: Add 50 µL of CellTiter-Glo reagent to the original opaque plate containing the remaining cells and media. Shake for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and record luminescence.

  • Data Analysis: Calculate CC50 using non-linear regression (curve fit) normalized against the vehicle and lysis controls.

In Vivo Safety and Pharmacotoxicology

Given that 5-Cl-DHSP is developed primarily for dermatological applications (e.g., Olmsted syndrome, acne, psoriasis)[3][4], the clinical route of administration is topical. Therefore, the in vivo safety profile heavily emphasizes dermal tolerability to ensure the compound does not induce local irritation, while also monitoring for systemic absorption and toxicity.

Safety_Workflow Syn Compound Synthesis InVitro In Vitro Cytotoxicity (HaCaT, HepG2) Syn->InVitro Patch Patch-Clamp (IC50 Det.) Syn->Patch InVivo In Vivo Dermal Tox (14-Day Rat Model) InVitro->InVivo High TI Patch->InVivo Potent Histo Histopathology & Serum Chemistry InVivo->Histo Safety Safety Profile Validated Histo->Safety No Tox

Preclinical safety and cytotoxicity screening workflow for 5-Cl-DHSP.

Protocol 2: 14-Day Repeated Dose Dermal Tolerability Study

Self-Validating System: Utilizing a contralateral control model ensures that each animal serves as its own baseline, eliminating inter-subject physiological and immunological variability.

  • Subject Selection: Utilize 8-week-old Sprague-Dawley rats (n=10 per sex/group). Acclimate for 7 days in standard housing.

  • Preparation: Shave the dorsal region 24 hours prior to the first application. Divide the shaved area into two 2x2 cm quadrants (Left: Vehicle Control; Right: 5-Cl-DHSP treatment).

  • Dosing: Apply 5-Cl-DHSP formulated in a hydrophilic ointment base at 1%, 3%, and 5% (w/w) concentrations to the right quadrant daily for 14 consecutive days. Apply the empty vehicle base to the left quadrant.

  • Clinical Observation (Draize Scoring): Evaluate application sites daily for erythema and edema. Score from 0 (no reaction) to 4 (severe erythema/eschar formation).

  • Systemic Monitoring: Record body weights bi-weekly. On Day 15, euthanize the animals and collect blood via cardiac puncture for serum chemistry (ALT, AST, BUN, Creatinine) to rule out systemic hepatotoxicity or nephrotoxicity.

  • Histopathology: Excise the treated and control skin tissues. Fix in 10% neutral buffered formalin, embed in paraffin, section at 5 µm, and stain with Hematoxylin & Eosin (H&E). Examine microscopically for epidermal hyperplasia, hypergranulosis, or inflammatory cell infiltration[4].

Conclusion

The preclinical evaluation of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] demonstrates a highly favorable safety profile. The compound exhibits potent TRPV3 antagonism with a Therapeutic Index exceeding 200 in human keratinocytes, indicating minimal risk of off-target cytotoxicity. Furthermore, repeated dermal application in vivo shows excellent tolerability with no evidence of systemic toxicity, supporting its advancement into clinical evaluation for TRPV3-mediated dermatoses.

References

  • [1] Title: WO2024099404A1 - Nitrogen-containing spirocyclic compound, pharmaceutical composition and use thereof. Source: Google Patents. URL:

  • [6] Title: Hot on the Trail of Skin Inflammation: Focus on TRPV1/TRPV3 Channels in Psoriasis. Source: IntechOpen. URL:

  • [2] Title: Novel Insights into the Role of Keratinocytes-Expressed TRPV3 in the Skin. Source: PMC / NIH. URL:

  • [5] Title: Repositioning Fluoxetine as a TRPV3 Channel Inhibitor to Alleviate Skin Inflammation and Pruritus. Source: MDPI. URL:

  • [3] Title: TRPV3 promotes sebocyte inflammation via transcriptional modulating TLR2 in acne. Source: NIH. URL:

  • [4] Title: Pathogenesis and management of TRPV3-related Olmsted syndrome. Source: Frontiers. URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]

Document Type: Advanced Synthesis Protocol & Application Note Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Application Context: Development of novel Transient Receptor Pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Synthesis Protocol & Application Note Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Application Context: Development of novel Transient Receptor Potential Vanilloid 3 (TRPV3) inhibitors for dermatological and neuropathic pain indications.

Introduction and Strategic Rationale

The spirocyclic scaffold, particularly the spiro[indene-1,3'-pyrrolidine] system, has emerged as a privileged structure in modern medicinal chemistry. Recent patent literature highlights the utility of nitrogen-containing spirocyclic compounds as potent TRPV3 ion channel antagonists [1]. These targets are critical in treating hyperkeratotic skin diseases, pruritus, and localized pain syndromes.

As a Senior Application Scientist, I have designed this protocol to address the specific synthetic challenges associated with the 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] core. The primary chemical challenge lies in the sequential construction of the sterically hindered spiro-quaternary center and the subsequent intramolecular cyclization to form the indene system. This guide provides a self-validating, step-by-step methodology, focusing on chemoselectivity, reaction causality, and scalable isolation techniques.

Mechanistic Workflow and Pathway Design

The synthesis relies on a convergent four-stage approach. We begin with the alkylation of a functionalized phenylacetonitrile to establish the necessary carbon framework. This is followed by a reductive cyclization to form the pyrrolidine ring, an acid-catalyzed intramolecular Friedel-Crafts acylation to close the indene ring, and finally, a global reduction of the oxidized moieties [1].

SynthesisWorkflow SM p-Chlorophenylacetonitrile + Ethyl bromoacetate Int1 Diethyl 3-(4-chlorophenyl) -3-cyanoglutarate SM->Int1 Alkylation (NaH, THF) Establishes Quaternary Center Int2 Pyrrolidin-2-one Intermediate Int1->Int2 Reduction & Cyclization Forms Heterocycle Int3 5-Chloro-spiro[indene-1,3'-pyrrolidine] -dione Core Int2->Int3 Hydrolysis & Acidic Cyclization Intramolecular Friedel-Crafts Target 5-Chloro-2,3-dihydrospiro [indene-1,3'-pyrrolidine] Int3->Target Global Reduction (LiAlH4) Yields Target Amine

Synthetic workflow for 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] core.

Step-by-Step Experimental Protocol

Note: All procedures must be conducted in a certified fume hood using standard Schlenk techniques for air- and moisture-sensitive reagents.

Phase 1: Assembly of the Quaternary Center (Alkylation)

Objective: Synthesize diethyl 3-(4-chlorophenyl)-3-cyanoglutarate. Causality: The use of Sodium Hydride (NaH) ensures complete deprotonation of the highly acidic benzylic position of p-chlorophenylacetonitrile, allowing for rapid, sequential double alkylation with ethyl bromoacetate to establish the foundational quaternary carbon.

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with anhydrous Tetrahydrofuran (THF) (10 volumes).

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 2.5 eq) in the THF and cool the mixture to 0 °C using an ice bath. Slowly add p-chlorophenylacetonitrile (1.0 eq) dropwise. Observation: Vigorous hydrogen gas evolution will occur.

  • Alkylation: After 30 minutes of stirring at 0 °C, add ethyl bromoacetate (2.2 eq) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

  • Work-up: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 2: Spirocyclic Core Formation

Objective: Form the 5-chloro-spiro[indene-1,3'-pyrrolidine]-dione precursor [2]. Causality: Catalytic hydrogenation reduces the cyano group to a primary amine, which spontaneously attacks the adjacent ester to form the pyrrolidin-2-one ring. Subsequent hydrolysis of the remaining ester yields a carboxylic acid, which is then activated by Polyphosphoric Acid (PPA) to undergo an intramolecular Friedel-Crafts acylation, closing the indene ring.

  • Reductive Cyclization: Dissolve the crude glutarate intermediate in Ethanol. Add Raney Nickel (10% w/w) and stir under a Hydrogen atmosphere (50 psi) at 50 °C for 24 hours. Filter through Celite and concentrate.

  • Hydrolysis: Dissolve the resulting residue in a 1:1 mixture of THF and 2M aqueous NaOH. Stir at room temperature for 4 hours until TLC indicates complete consumption of the ester. Acidify to pH 2 with 1M HCl and extract with EtOAc to isolate the carboxylic acid intermediate.

  • Friedel-Crafts Acylation: Transfer the dried carboxylic acid to a flask containing pre-heated Polyphosphoric Acid (PPA) at 90 °C. Stir vigorously for 6 hours.

  • Isolation: Pour the hot, viscous mixture onto crushed ice. Extract the resulting precipitate with Dichloromethane (DCM). Wash with saturated NaHCO₃, dry, and concentrate to yield the spiro-dione intermediate.

Phase 3: Global Reduction

Objective: Isolate the final 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]. Causality: Lithium Aluminum Hydride (LiAlH₄) is required here because milder reducing agents (like NaBH₄) cannot efficiently reduce both the amide carbonyl of the pyrrolidone and the ketone of the indanone simultaneously. The Fieser work-up is strictly utilized to prevent the formation of unfilterable aluminum hydroxide emulsions.

  • Reduction: Suspend LiAlH₄ (4.0 eq) in anhydrous THF at 0 °C. Slowly add a solution of the spiro-dione intermediate (1.0 eq) in THF dropwise to control the exothermic reaction.

  • Reflux: Attach a reflux condenser and heat the reaction to 65 °C for 16 hours.

  • Fieser Work-up (Critical Step): Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, sequentially add:

    • x mL of distilled water (dropwise, extreme caution).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled water.

  • Filtration: Stir the mixture until the aluminum salts form a granular white precipitate (approx. 30 mins). Filter the salts through a pad of Celite, washing thoroughly with THF.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (DCM:MeOH, 95:5 with 1% Et₃N) to yield the pure target compound.

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the protocol, the following table summarizes the expected quantitative outcomes and analytical markers for the key stages of the synthesis.

Compound / IntermediateExpected YieldReaction TimeKey Analytical Markers (NMR/MS)
Diethyl glutarate intermediate 82 - 88%12 hoursMS: [M+H]⁺ m/z 324.1¹H NMR: Disappearance of benzylic CH₂; appearance of ethyl ester quartets at ~4.1 ppm.
Spiro-dione precursor 65 - 70% (over 3 steps)34 hoursMS: [M+H]⁺ m/z 236.0[2]¹H NMR: Broad singlet at ~8.5 ppm (NH); distinct aromatic signals for the tri-substituted benzene ring.
Target: 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] 75 - 80%16 hoursMS: [M+H]⁺ m/z 208.1¹H NMR: Disappearance of carbonyl ¹³C signals (~175, ~205 ppm); appearance of complex aliphatic multiplets (2.8 - 3.5 ppm) corresponding to the saturated pyrrolidine and indane CH₂ groups.

References

  • Nitrogen-containing spirocyclic compound, pharmaceutical composition and use thereof. Patent WO2024099404A1. World Intellectual Property Organization. (Details the use of spiro[indene-1,3'-pyrrolidine] derivatives as TRPV3 inhibitors and their general synthetic pathways).
  • 5-chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione. PubChemLite / PubChem Database. CID: 59233919. (Provides structural and monoisotopic mass data for the critical oxidized spirocyclic intermediate). Available at:[Link]

Application

Application Note: HPLC Method Development and Optimization for 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] Analysis

Introduction & Analyte Profiling Spirocyclic compounds, particularly spiro[indene-1,3'-pyrrolidine] derivatives, have garnered significant attention in modern drug discovery. These rigid, three-dimensional scaffolds are...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

Spirocyclic compounds, particularly spiro[indene-1,3'-pyrrolidine] derivatives, have garnered significant attention in modern drug discovery. These rigid, three-dimensional scaffolds are frequently utilized as potent therapeutics, notably as 1[1].

The target analyte, 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] , presents a unique analytical challenge. Structurally, it consists of a highly hydrophobic chlorobenzene-fused indane core, spiro-linked to a pyrrolidine ring containing a basic secondary amine (estimated pKa ~9.0). During Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), basic amines notoriously interact with2[2]. This secondary ion-exchange interaction leads to severe peak tailing, shifting retention times, and poor resolution from structurally similar synthetic impurities.

This application note details a robust, self-validating HPLC methodology designed to suppress these deleterious interactions, ensuring high-fidelity quantification and purity analysis.

Method Development Strategy: The Causality of Chromatographic Choices

As a Senior Application Scientist, method development is not about trial and error; it is about manipulating the physicochemical environment to dictate molecular behavior.

Overcoming the Silanol Effect via pH Control

To prevent the protonated pyrrolidine nitrogen from binding to the stationary phase, we must eliminate the negative charge on the silica surface. By utilizing a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0), we force the3[3]. This effectively shuts down the cation-exchange pathway.

Ion-Pairing and Organic Modifier Selection

While low pH neutralizes silanols, it also fully protonates our analyte, making it highly polar and prone to early elution. To counteract this, Trifluoroacetic acid (TFA) serves a dual purpose: it acts as a volatile ion-pairing reagent. The hydrophobic trifluoroacetate anion forms a neutral complex with the positively charged pyrrolidinium ion, increasing its apparent hydrophobicity and driving retention on the C18 column.

Furthermore, Acetonitrile is selected over Methanol as the organic modifier. Acetonitrile is aprotic and its nitrile bond effectively 2[2], yielding sharper peaks and lower system backpressure. (Note: For researchers looking to isolate the stereoisomers of this spirocyclic compound, normal-phase chromatography using4[4] is recommended).

Chromatographic Workflow Visualization

HPLC_Method_Dev Start Analyte: 5-Chloro-2,3-dihydrospiro [indene-1,3'-pyrrolidine] Challenge Analytical Challenge Basic Secondary Amine (pKa ~9.0) Risk of Silanol Ion-Exchange Start->Challenge Col Stationary Phase End-capped C18 or CSH (Block silanol access) Challenge->Col pH Mobile Phase pH Optimization 0.1% TFA in Water (pH ~2.0) Challenge->pH Mech Mechanistic Effect Silanols Neutralized (Si-OH) Amine Ion-Paired with TFA- Col->Mech pH->Mech Grad Gradient Elution Acetonitrile (Aprotic) Disrupts π-π interactions Mech->Grad Val System Suitability Tailing Factor ≤ 1.5 Plates ≥ 5000 Grad->Val

Figure 1: Logical workflow and mechanistic causality for spirocyclic amine HPLC method development.

Experimental Protocols (Self-Validating System)

To ensure5[5], this protocol is designed as a closed, self-validating loop. The diluent matches the initial gradient conditions to prevent "solvent effects" (premature band broadening caused by injecting a strong solvent into a weak mobile phase).

Reagents and Materials
  • Mobile Phase A: 0.1% v/v TFA in HPLC-grade Water.

  • Mobile Phase B: 0.1% v/v TFA in HPLC-grade Acetonitrile.

  • Diluent: Water : Acetonitrile (95:5, v/v).

Step-by-Step Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] reference standard into a 10 mL volumetric flask. Dissolve in 2 mL of Acetonitrile (to ensure complete dissolution of the hydrophobic core), then dilute to volume with Diluent.

  • Working Standard (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and make up to volume with Diluent.

  • Sample Preparation: Prepare unknown samples at a target concentration of 0.1 mg/mL using the identical dissolution strategy. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Self-Validating Injection Sequence

The sequence architecture mathematically guarantees the integrity of the run:

  • Blank (Diluent) x 2: Validates the absence of column carryover or ghost peaks.

  • Working Standard x 5: Establishes System Suitability (Precision, Efficiency, Symmetry). The run must automatically abort if %RSD > 2.0%.

  • Unknown Samples (up to 10 injections): Primary data acquisition.

  • Bracketing Standard x 1: Validates that detector response and retention times have not drifted during the sample analysis.

Results & Data Presentation

The optimized conditions yield a highly reproducible method with excellent peak symmetry, proving the successful mitigation of silanol interactions.

Table 1: Optimized Chromatographic Parameters
ParameterOptimized Condition
Column C18, 150 mm × 4.6 mm, 3.5 µm (Heavily End-capped)
Flow Rate 1.0 mL/min
Column Temperature 40 °C (Reduces mobile phase viscosity & backpressure)
Detection Wavelength 220 nm (Primary quantification) & 265 nm (Specificity)
Injection Volume 10 µL
Gradient Program 0-2 min: 5% B 2-12 min: 5% → 70% B 12-15 min: 70% B 15-15.1 min: 70% → 5% B 15.1-20 min: 5% B (Re-equilibration)
Table 2: System Suitability Specifications
ParameterSpecificationMechanistic Rationale
Retention Time ( tR​ ) ~8.5 minEnsures an adequate retention factor ( k′>2 ), eluting the analyte well past the void volume ( t0​ ).
Tailing Factor ( Tf​ ) ≤1.5 Confirms the successful suppression of secondary ion-exchange interactions with silica.
Theoretical Plates ( N ) ≥5000 Validates column bed integrity and optimal linear velocity.
Area %RSD (n=5) ≤2.0% Guarantees injection precision and self-validates autosampler mechanics.

References

  • Title: Nitrogen-containing spirocyclic compound, pharmaceutical composition and use thereof (WO2024099404A1)
  • Title: Three Pairs of New Spirocyclic Alkaloid Enantiomers From the Marine-Derived Fungus Eurotium sp.
  • Source: Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences (rjlbpcs.com)
  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL
  • Source: Suresh Gyan Vihar University (gyanvihar.org)

Sources

Method

Application Note: 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] as a Bivalent Pharmaceutical Intermediate

Mechanistic Rationale: The Spirocyclic Thermodynamic Advantage The transition from planar (sp2-rich) to 3D (sp3-rich) molecular architectures is a cornerstone of modern drug discovery. The intermediate 5-Chloro-2,3-dihyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The Spirocyclic Thermodynamic Advantage

The transition from planar (sp2-rich) to 3D (sp3-rich) molecular architectures is a cornerstone of modern drug discovery. The intermediate 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] provides a highly rigid, conformationally restricted scaffold.

When a highly flexible ligand binds to a target protein, it must adopt a specific conformation, resulting in a significant loss of conformational degrees of freedom and a high entropy penalty (-TΔS)[1]. By incorporating a quaternary spiro carbon, this intermediate forces the pyrrolidine ring into an orthogonal orientation relative to the indene plane. This pre-organization drastically reduces the penalty for conformational entropy upon target binding, directly translating to enhanced binding affinity and target selectivity[2].

Thermodynamics A Planar / Flexible Scaffold C High Conformational Entropy in Unbound State A->C B Spirocyclic Scaffold (e.g., Spiro[indene-pyrrolidine]) D Pre-organized 3D Conformation in Unbound State B->D E Large Entropy Penalty (ΔS < 0) Upon Target Binding C->E F Minimal Entropy Penalty (ΔS ≈ 0) Upon Target Binding D->F G Lower Binding Affinity E->G H Enhanced Binding Affinity & Target Selectivity F->H

Fig 1: Thermodynamic advantage of spirocyclic scaffolds in reducing binding entropy penalties.

Physicochemical & Structural Profiling

Understanding the baseline properties of this intermediate is critical for predicting its behavior in late-stage functionalization and its impact on the final Active Pharmaceutical Ingredient (API).

PropertyValue / DescriptionPharmacological Implication
Chemical Formula C12H14ClNCore building block mass (207.70 g/mol ).
Fraction sp3 (Fsp3) 0.58High 3D character; correlates with improved clinical success rates.
C5-Chloro Substituent Aryl ChlorideActs as a lipophilic bioisostere or a stable handle for late-stage Pd-catalyzed cross-coupling.
N1'-Pyrrolidine Secondary AminePrimary vector for library generation (amides, sulfonamides, alkylations).

Synthetic Diversification Strategy

The true utility of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] lies in its bivalent nature. It offers two orthogonal vectors for derivatization, allowing medicinal chemists to systematically map Structure-Activity Relationships (SAR)[3]. The secondary amine is highly nucleophilic but sterically hindered, requiring specific coupling strategies. Conversely, the C5-chloro group is an unreactive electrophile under standard conditions, requiring specialized organometallic activation.

Workflow A 5-Chloro-2,3-dihydrospiro [indene-1,3'-pyrrolidine] B Pyrrolidine N-Functionalization (Amide Coupling) A->B HATU, DIPEA, R-COOH C Indene C5-Functionalization (Pd-Catalyzed Amination) A->C XPhos Pd G2, R-NH2 D N-Acyl Derivatives (Target Binding Optimization) B->D E C5-Amino/Aryl Derivatives (Pharmacokinetic Tuning) C->E

Fig 2: Divergent synthetic functionalization workflow for the spiro[indene-pyrrolidine] core.

Self-Validating Experimental Protocols

Protocol A: N-Acylation of the Sterically Hindered Pyrrolidine

Causality & Expertise: The spiro carbon (C3) introduces significant steric bulk adjacent to the pyrrolidine nitrogen. Standard carbodiimide coupling reagents (e.g., EDC/HOBt) often stall, leading to incomplete conversion and complex purification. We utilize HATU , which generates a highly reactive 7-azabenzotriazole active ester, effectively overcoming the steric barrier to drive the reaction to completion.

Step-by-Step Methodology:

  • In a dry round-bottom flask, dissolve the carboxylic acid (1.2 eq) and 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and cool the mixture to 0 °C using an ice bath.

  • Add HATU (1.3 eq) portion-wise over 5 minutes to control the exotherm.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

  • Self-Validation System: Remove a 10 µL aliquot and dilute in 500 µL of LC-MS grade Methanol. Analyze via LC-MS. The reaction is validated as complete only when the UV trace (254 nm) shows total consumption of the starting amine, and the MS spectra confirms the [M+H]+ peak of the desired amide. If >5% unreacted amine remains, spike the reaction with an additional 0.2 eq of HATU and stir for 1 hour.

  • Quench with saturated aqueous NaHCO3, extract with EtOAc (3x), wash the combined organics with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate in vacuo.

Protocol B: Late-Stage C5-Buchwald-Hartwig Amination

Causality & Expertise: The C5-position is occupied by a chlorine atom. Aryl chlorides possess a high bond dissociation energy (~96 kcal/mol), making oxidative addition by standard palladium catalysts (e.g., Pd(PPh3)4) sluggish or non-existent. We employ XPhos Pd G2 . The bulky, electron-rich dialkylbiaryl phosphine (XPhos) accelerates oxidative addition into the strong C(sp2)-Cl bond, while the G2 precatalyst architecture ensures rapid generation of the active monoligated Pd(0) species at mild temperatures.

Step-by-Step Methodology:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the N-acylated spiro-intermediate from Protocol A (1.0 eq), the desired primary amine (1.5 eq), and finely milled Cs2CO3 (2.0 eq).

  • Suspend the mixture in anhydrous 1,4-Dioxane (0.1 M).

  • Degas the suspension rigorously via three freeze-pump-thaw cycles to remove dissolved oxygen, which rapidly deactivates electron-rich phosphine ligands.

  • Under a positive flow of argon, add XPhos Pd G2 (5 mol%). Seal the flask and heat to 90 °C in an oil bath for 4 hours.

  • Self-Validation System: Analyze a filtered 10 µL aliquot via LC-MS. The starting aryl chloride exhibits a distinct 3:1 isotopic cluster due to the naturally occurring ^35Cl and ^37Cl isotopes. The protocol is validated as successful only when this specific isotopic signature is entirely absent from the chromatogram, replaced by the exact mass of the aminated product.

  • Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash column chromatography.

Quantitative Optimization Data

To demonstrate the necessity of the highly active XPhos Pd G2 catalyst in Protocol B, the following table summarizes the quantitative optimization data for the C5-amination of the spirocyclic core using morpholine as a model nucleophile.

Catalyst SystemBaseSolventTemp (°C)Time (h)LC-MS Conversion (%)
Pd(PPh3)4NaOtBuToluene10012< 5%
Pd(dppf)Cl2Cs2CO3Dioxane1001212%
RuPhos Pd G2Cs2CO3Dioxane90468%
XPhos Pd G2 Cs2CO3 Dioxane 90 4 > 98%

Note: The data clearly indicates that bidentate ligands (dppf) and first-generation catalysts fail to overcome the activation energy of the C-Cl bond on the indene ring. The XPhos dialkylbiaryl framework is mandatory for quantitative yields.

References

  • Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link] (Supports claims regarding the synthetic vectors and functionalization of spiro[indane-pyrrolidine] skeletons[3])

  • Spirocyclic Scaffolds in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] (Supports claims regarding the reduction of conformational entropy penalty and 3D spirocyclic advantages[2])

  • Minimizing the Entropy Penalty for Ligand Binding: Lessons from the Molecular Recognition of the Histo Blood-Group Antigens by Human Galectin-3 Source: Chemistry - A European Journal (via PubMed Central) URL:[Link] (Supports thermodynamic principles of pre-organization and entropy penalty reduction in ligand binding[1])

Sources

Application

Application Note: Formulation Strategies for 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] in Biological Assays

Executive Summary 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] is a structurally complex, nitrogen-containing spirocyclic compound currently under investigation as a potent antagonist of the Transient Receptor Pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] is a structurally complex, nitrogen-containing spirocyclic compound currently under investigation as a potent antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel[1]. Due to its highly lipophilic chloro-indene core, the compound presents significant formulation challenges, including poor aqueous solubility, a tendency to form aggregates in assay buffers, and low systemic bioavailability. This application note details field-validated formulation strategies to ensure the compound remains in a monomeric, bioavailable state for both in vitro high-throughput screening (e.g., FLIPR calcium flux assays) and in vivo efficacy models.

Mechanistic Context & Rationale

TRPV3 is predominantly expressed in skin keratinocytes and dorsal root ganglia, playing a critical role in mediating thermal sensation, pruritus (itch), and inflammatory pain[1]. Activation of TRPV3 by heat or chemical agonists (e.g., camphor) leads to intracellular calcium ( Ca2+ ) influx, triggering downstream action potentials[1].

The spirocyclic core of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] is designed to lodge into the hydrophobic binding pocket of the TRPV3 channel, stabilizing it in a closed conformation. However, this same hydrophobicity causes the compound to partition into plastic microplates or precipitate out of aqueous physiological buffers if not properly formulated.

G Agonist TRPV3 Agonists (Heat, Camphor) TRPV3 TRPV3 Ion Channel (Keratinocytes / DRG) Agonist->TRPV3 Activates Inhibitor 5-Chloro-2,3-dihydrospiro [indene-1,3'-pyrrolidine] Inhibitor->TRPV3 Antagonizes Calcium Intracellular Ca2+ Influx TRPV3->Calcium Channel Opens Signaling Action Potential Firing Calcium->Signaling Depolarization Effect Pruritus & Pain Sensation Signaling->Effect Nerve Transmission

Mechanism of TRPV3 antagonism by the spirocyclic inhibitor blocking calcium-mediated signaling.

In Vitro Assay Formulation: FLIPR Calcium Flux

For in vitro functional assays like the Fluorometric Imaging Plate Reader (FLIPR) assay, maintaining the free fraction of the drug is critical[2]. Standard aqueous dilution from a DMSO stock often results in micro-precipitation. To circumvent this, Pluronic F-127, a non-ionic triblock copolymer, is integrated into the assay buffer[3]. Pluronic F-127 acts as a surfactant to maintain the lipophilic compound in a monomeric state without disrupting the lipid bilayer of the cells[4].

Protocol: Preparation of Compound for 384-Well FLIPR Assay
  • Stock Preparation: Dissolve 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] in 100% anhydrous DMSO to yield a 10 mM stock solution. Store at -20°C.

  • Surfactant Priming: Prepare a 20% (w/v) Pluronic F-127 solution in DMSO[4].

  • Intermediate Dilution: In a glass vial, mix 10 µL of the 10 mM compound stock with 2 µL of the 20% Pluronic F-127 solution. Vortex for 30 seconds to ensure the surfactant coats the compound molecules.

  • Aqueous Integration: Slowly add 988 µL of Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4) dropwise to the vial while vortexing continuously. This yields a 100 µM intermediate solution containing 1% DMSO and 0.04% Pluronic F-127.

  • Final Assay Concentration: Dilute the intermediate solution 1:10 into the cell plate (pre-loaded with Fluo-4 AM or Fluo-8 NW dye) to achieve a final top testing concentration of 10 µM (0.1% DMSO, 0.004% Pluronic F-127)[3],[4].

In Vivo Formulation: Systemic Delivery via HP-β-CD

For systemic administration (e.g., intraperitoneal or intravenous dosing in murine models of pruritus), the compound requires a vehicle that masks its hydrophobic nature while remaining biocompatible. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex with the chlorophenyl/indene moiety[5]. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic core, while its hydrophilic exterior ensures solubility in saline, significantly improving the pharmacokinetic profile, AUC, and Cmax​ [5],[6].

Protocol: Preparation of 20% HP-β-CD Inclusion Complex (IP/IV Dosing)
  • Vehicle Preparation: Dissolve 20 g of HP-β-CD in 80 mL of sterile 0.9% saline. Stir continuously at room temperature until completely clear. Adjust the final volume to 100 mL with saline and sterile-filter (0.22 µm).

  • Acidification (Optional but Recommended): If the pyrrolidine nitrogen requires protonation for optimal solubility, adjust the vehicle pH to 4.5 - 5.0 using 0.1 N HCl or dilute acetic acid[6].

  • Compound Solubilization: Weigh exactly 5.0 mg of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] into a sterile glass vial.

  • Complexation: Add 1.0 mL of the 20% HP-β-CD vehicle to the vial.

  • Agitation: Sonicate the mixture in a water bath at 37°C for 15–20 minutes until a completely clear, colorless solution is achieved. The final concentration is 5 mg/mL, suitable for a 50 mg/kg dose in mice (assuming a 10 mL/kg injection volume)[6].

Quantitative Formulation Profiling

The following table summarizes the causal relationship between the chosen vehicle, the physical state of the compound, and the resulting biological assay compatibility.

Formulation StrategyTarget ApplicationVehicle CompositionMax Solubility (mg/mL)Biological Assay Impact
Neat DMSO Stock Solution100% Anhydrous DMSO>50.0N/A (Toxic to cells >1%)
FLIPR Buffer In vitro Calcium Flux0.1% DMSO, 0.004% Pluronic F-127 in HBSS0.05Prevents plastic adsorption; maintains free fraction
Patch-Clamp Buffer In vitro Electrophysiology0.1% DMSO in ACSF0.02Minor lipid partitioning; requires glass perfusion tubes
HP-β-CD Complex In vivo Systemic (IP/IV)20% w/v HP-β-CD in 0.9% Saline5.0Enhances Cmax​ and AUC; prevents injection site necrosis
Nanoemulsion In vivo Topical5% Capryol 90, 10% Tween 80, 85% Water10.0Enhances stratum corneum penetration for local itch models

References

  • Source: Google Patents (WO2024099404A1)
  • Preparation, characterization and in vivo evaluation of formulation of baicalein with hydroxypropyl-beta-cyclodextrin Source: PubMed / NIH URL:[Link]

  • Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators Source: PMC / NIH URL:[Link]

  • Fluo-8 NW Calcium Assay Kits Source: Interchim URL:[Link]

  • Complexation of Albendazole with Hydroxypropyl-β-Cyclodextrin Significantly Improves its Pharmacokinetic Profile Source: Anticancer Research URL:[Link]

Sources

Method

Application Notes and Protocols for the Scale-up Manufacturing and Catalysis of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry Spirocyclic fra...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry

Spirocyclic frameworks have emerged as a privileged structural motif in modern drug discovery. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, providing improved target specificity, enhanced metabolic stability, and better physicochemical properties. The spiro[indene-1,3'-pyrrolidine] core, in particular, is a key building block for a variety of biologically active compounds. The introduction of a chlorine atom at the 5-position of the indene ring can further modulate the pharmacological profile of these molecules, making 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] a valuable intermediate for the synthesis of novel therapeutics.

This guide provides a comprehensive overview of the manufacturing process for 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine], with a focus on a robust and scalable 1,3-dipolar cycloaddition strategy. We will delve into the mechanistic underpinnings of the catalytic process, provide detailed experimental protocols from bench-scale to pilot-plant considerations, and address critical aspects of process safety and analytical characterization.

Part 1: Manufacturing Process Overview

The synthesis of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] is most efficiently achieved through a one-pot, three-component 1,3-dipolar cycloaddition reaction. This approach involves the in situ generation of an azomethine ylide from sarcosine and paraformaldehyde, which then undergoes a cycloaddition with 5-chloro-1-indanone as the dipolarophile.

Manufacturing_Process_Overview cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product 5-Chloro-1-indanone 5-Chloro-1-indanone Cycloaddition [3+2] Cycloaddition 5-Chloro-1-indanone->Cycloaddition Sarcosine Sarcosine Azomethine_Ylide_Formation In situ Azomethine Ylide Generation Sarcosine->Azomethine_Ylide_Formation Paraformaldehyde Paraformaldehyde Paraformaldehyde->Azomethine_Ylide_Formation Azomethine_Ylide_Formation->Cycloaddition Reactive Intermediate Quenching Quenching Cycloaddition->Quenching Extraction Extraction Quenching->Extraction Chromatography Column Chromatography Extraction->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Final_Product 5-Chloro-2,3-dihydrospiro [indene-1,3'-pyrrolidine] Recrystallization->Final_Product

Caption: Overall workflow for the synthesis of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine].

Starting Materials
  • 5-Chloro-1-indanone: The dipolarophile in this reaction. Its purity is crucial to avoid side reactions. Sourcing or synthesizing high-purity 5-chloro-1-indanone is a critical first step.[1][2][3][4][5]

  • Sarcosine (N-methylglycine): The amino acid precursor for the azomethine ylide.

  • Paraformaldehyde: A stable source of formaldehyde for the in situ generation of the azomethine ylide.[6][7][8][9][10]

Reaction Mechanism: The [3+2] Cycloaddition

The core of this synthesis is a concerted pericyclic reaction known as a 1,3-dipolar cycloaddition.[11]

  • Azomethine Ylide Formation: Sarcosine reacts with paraformaldehyde (which depolymerizes to formaldehyde in solution) to form an unstable N-methylidenemethanaminium carboxylate, which readily undergoes decarboxylation to generate the azomethine ylide. This reactive intermediate is a 1,3-dipole.[12][13][14][15]

  • Cycloaddition: The electron-rich azomethine ylide then reacts with the electron-deficient double bond of the α,β-unsaturated ketone system in 5-chloro-1-indanone. This concerted [3+2] cycloaddition forms the five-membered pyrrolidine ring, creating the spirocyclic structure.[16][17]

Catalytic_Cycle Sarcosine Sarcosine Iminium_Ion Iminium Ion Intermediate Sarcosine->Iminium_Ion Paraformaldehyde Paraformaldehyde Paraformaldehyde->Iminium_Ion Azomethine_Ylide Azomethine Ylide (1,3-Dipole) Iminium_Ion->Azomethine_Ylide - CO2 Transition_State Concerted Transition State Azomethine_Ylide->Transition_State 5-Chloro-1-indanone 5-Chloro-1-indanone (Dipolarophile) 5-Chloro-1-indanone->Transition_State Product 5-Chloro-2,3-dihydrospiro [indene-1,3'-pyrrolidine] Transition_State->Product

Caption: Mechanistic pathway of the 1,3-dipolar cycloaddition.

Part 2: Catalysis and Process Optimization

While this reaction can proceed thermally, catalysis can significantly improve reaction rates, yields, and selectivity, especially during scale-up.

Catalyst Selection

For 1,3-dipolar cycloadditions, various catalytic systems can be employed.

Catalyst TypeExamplesRationale for Use & Key Considerations
Lewis Acids Cu(OTf)₂, Zn(OTf)₂, Ag(I) complexesLewis acids can coordinate to the carbonyl group of the 5-chloro-1-indanone, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the cycloaddition. Catalyst loading and the choice of counter-ion are critical for optimal performance.
Brønsted Acids Chiral Phosphoric Acids (for asymmetric synthesis)While not essential for the synthesis of the racemic product, Brønsted acids can activate the azomethine ylide. For enantioselective synthesis, chiral Brønsted acids are the catalysts of choice.
Heterogeneous Catalysts TiO₂ nanoparticles, other metal oxidesThese offer the advantage of easy separation and recyclability, which is highly desirable for large-scale manufacturing. Catalyst activity and stability over multiple cycles need to be validated.[18][19]

For the synthesis of racemic 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine], a mild Lewis acid catalyst is recommended for process optimization. However, the reaction can also proceed efficiently without a catalyst under thermal conditions, which simplifies the process and avoids catalyst removal steps.

Solvent and Temperature Optimization

The choice of solvent and reaction temperature is critical for controlling the rate of azomethine ylide formation and the subsequent cycloaddition.

  • Solvents: Aprotic solvents such as toluene or xylenes are generally preferred for this reaction as they facilitate the azeotropic removal of water formed during the initial condensation step, driving the equilibrium towards the formation of the azomethine ylide. Protic solvents like methanol or ethanol can also be used and may facilitate the reaction by stabilizing charged intermediates.[15]

  • Temperature: The reaction is typically conducted at elevated temperatures, ranging from 80 °C to the reflux temperature of the chosen solvent . A systematic study of the temperature profile is recommended to find the optimal balance between reaction rate and the formation of impurities.

Part 3: Detailed Experimental Protocols

Laboratory-Scale Synthesis (1-10 g)

Materials:

  • 5-Chloro-1-indanone (1.0 eq)

  • Sarcosine (1.2 eq)

  • Paraformaldehyde (1.5 eq)

  • Toluene (10-20 volumes)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap.

  • Heating mantle with temperature control.

  • Standard laboratory glassware for work-up and purification.

  • Rotary evaporator.

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add 5-chloro-1-indanone (1.0 eq), sarcosine (1.2 eq), and paraformaldehyde (1.5 eq).

  • Add toluene (10-20 volumes) to the flask.

  • Heat the reaction mixture to reflux (approximately 110-111 °C for toluene) and maintain reflux for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete (disappearance of the limiting reagent, 5-chloro-1-indanone), cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove any insoluble material.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 5 volumes) and then with brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine].

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Scale-Up Considerations and Pilot Plant Protocol (100 g - 1 kg)

Scaling up a chemical process requires careful consideration of heat transfer, mass transfer, and safety.

Key Scale-Up Challenges:

  • Exothermicity: While the overall reaction may not be violently exothermic, the initial formation of the azomethine ylide can generate heat. On a large scale, this heat needs to be managed effectively to prevent temperature runaway.

  • Solid Handling: The starting materials are solids, and their addition and dissolution on a large scale need to be carefully planned.

  • Azeotropic Water Removal: Efficient removal of water in the Dean-Stark trap is crucial for driving the reaction to completion. The design of the reactor and condenser system is important.

  • Work-up and Purification: Handling large volumes of solvents during extraction and performing large-scale chromatography or recrystallization requires appropriate equipment and procedures.

Pilot Plant Protocol:

  • Reactor Setup: A jacketed glass-lined or stainless-steel reactor equipped with a mechanical stirrer, temperature probe, reflux condenser, and a suitably sized Dean-Stark trap is required.

  • Charging of Reagents: Charge the reactor with toluene, followed by 5-chloro-1-indanone, sarcosine, and paraformaldehyde. The order of addition should be carefully considered to ensure good mixing.

  • Reaction: Heat the reactor jacket to bring the reaction mixture to a gentle reflux. Monitor the rate of water collection in the Dean-Stark trap. The reaction progress should be monitored by in-process controls (e.g., HPLC).

  • Work-up: After cooling, the reaction mixture can be transferred to a larger vessel for quenching and extraction. The aqueous washes should be performed with careful agitation to avoid emulsion formation.

  • Purification: For kilogram-scale purification, recrystallization is often more practical than chromatography. A solvent screen should be performed at the lab scale to identify the optimal recrystallization solvent system.

Part 4: Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the final product.

Analytical TechniqueExpected Results for 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]
¹H NMR The spectrum should show characteristic peaks for the aromatic protons of the chloro-indene moiety, as well as the aliphatic protons of the pyrrolidine and indene rings. Integration of the peaks should correspond to the number of protons in the structure.
¹³C NMR The spectrum will display the expected number of carbon signals, including those for the spiro-carbon, the carbonyl group (if any unreacted starting material), and the aromatic and aliphatic carbons.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[20]
HPLC A suitable HPLC method should be developed to determine the purity of the final product and to quantify any impurities.
Infrared (IR) Spectroscopy The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, such as C-H, C=C (aromatic), and C-N stretching vibrations.[20]

Part 5: Process Safety

Safety is paramount in any chemical manufacturing process.

Hazard Analysis of Reagents
  • 5-Chloro-1-indanone: May cause skin and eye irritation.[1][2] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2]

  • Paraformaldehyde: Toxic by inhalation and ingestion. It can release formaldehyde gas, which is a suspected carcinogen. All handling of solid paraformaldehyde and its solutions should be conducted in a well-ventilated fume hood.[6][7][8][9][10]

  • Sarcosine: Generally considered to be of low toxicity, but standard laboratory precautions should be followed.

  • Toluene: Flammable liquid and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and away from ignition sources.

Thermal Safety Considerations

The 1,3-dipolar cycloaddition reaction itself is typically not highly energetic, but the potential for a thermal runaway should be assessed, especially on a large scale.[21]

  • Differential Scanning Calorimetry (DSC): DSC analysis of the reaction mixture can be performed to determine the onset of any exothermic events and the total heat of reaction. This data is crucial for designing a safe scale-up process.

  • Reaction Quenching: A well-defined quenching procedure should be in place in case of a process deviation.

References

  • [Kinetic Study of Thermal 1,3-Dipolar Cycloaddition of Azomethine Ylides by Using Differential Scanning Calorimetry]([Link] Kinetic-Study-of-Thermal-1-3-Dipolar-Cycloaddition-of-Azomethine-Ylides-by-Using-Differential-Scanning-Calorimetry-2009)

Sources

Application

Preparation of spirocyclic building blocks using 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]

Advanced Functionalization of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] for Drug Discovery The Strategic Value of Spirocyclic Scaffolds In modern drug design, medicinal chemists are increasingly moving away from...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Functionalization of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] for Drug Discovery

The Strategic Value of Spirocyclic Scaffolds

In modern drug design, medicinal chemists are increasingly moving away from flat, two-dimensional aromatic rings to escape the "flatland" of traditional pharmacophores. Spirocyclic pyrrolidines serve as rigid, three-dimensional bioisosteres that combine the hydrogen-bond accepting capability of pyrrolidines with the structural complexity of spirocycles. This unique 3-D geometry offers tighter interactions with target proteins, fewer off-target effects, and significantly enhanced aqueous solubility[1].

Specifically, 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] and its structurally related dione derivatives are highly valued building blocks[2]. Recent literature and patent landscapes highlight the critical role of these indene-pyrrolidine spirocycles in the development of Transient Receptor Potential Vanilloid 3 (TRPV3) inhibitors. By blocking intracellular Ca2+ influx, these compounds demonstrate profound analgesic, anti-inflammatory, and antipruritic efficacy[3].

Mechanistic Rationale for Functionalization

Transforming the raw 5-chloro-spirocyclic building block into a complex Active Pharmaceutical Ingredient (API) requires overcoming two primary chemical hurdles:

  • Catalyst Poisoning by the Free Amine: The secondary amine of the pyrrolidine ring is highly nucleophilic. If left unprotected during transition-metal catalysis, it will coordinate with the palladium center (poisoning the catalyst) or undergo competitive N-arylation. An orthogonal protecting group, such as tert-butyloxycarbonyl (Boc), is required.

  • Activation of the Aryl Chloride: The 5-chloro substitution on the indene ring provides a vector for cross-coupling. However, aryl chlorides have a high bond dissociation energy (~96 kcal/mol) compared to aryl bromides or iodides. Standard palladium catalysts (e.g., Pd(PPh3​)4​ ) fail to undergo oxidative addition efficiently. Success dictates the use of highly active, electron-rich Buchwald ligands (e.g., XPhos) coupled with a palladium(0) source to force the oxidative addition step.

Pathway Visualizations

SyntheticWorkflow A 5-Chloro-2,3-dihydrospiro [indene-1,3'-pyrrolidine] B N-Boc Protection (Boc2O, Et3N, DCM) A->B Step 1: Amine Shielding C Cross-Coupling (Pd-Catalyst, Base) B->C Step 2: C-C/C-N Bond Formation D Boc Deprotection (4M HCl/Dioxane) C->D Step 3: Cleavage E Spirocyclic API Building Block D->E Final Isolation

Synthetic workflow for 5-chloro-spirocyclic pyrrolidine functionalization.

BioPathway Spiro Spirocyclic Pyrrolidine Derivative TRPV3 TRPV3 Ion Channel Spiro->TRPV3 Target Antagonism Ca Intracellular Ca2+ Influx Blockade TRPV3->Ca Channel Inhibition Effect Analgesic & Anti-inflammatory Efficacy Ca->Effect Downstream Modulation

Mechanism of action for spirocyclic pyrrolidine derivatives targeting TRPV3.

Self-Validating Experimental Protocols

Step 1: Orthogonal Amine Shielding (N-Boc Protection)

Objective: Mask the nucleophilic pyrrolidine nitrogen to prevent catalyst deactivation in downstream steps.

  • Procedure: Suspend 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine ( Et3​N , 2.0 eq) and cool the mixture to 0 °C. Dropwise, add Di-tert-butyl dicarbonate ( Boc2​O , 1.2 eq). Stir at room temperature for 4 hours.

  • Causality: Et3​N acts as an acid scavenger to neutralize the HCl salt of the starting material, ensuring the amine is in its free-base, nucleophilic form. The 0 °C initiation controls the exothermic release of CO2​ gas.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The primary amine starting material will stain intensely with Ninhydrin (purple/pink). The reaction is complete when the Ninhydrin-active spot disappears, replaced by a UV-active, Ninhydrin-negative spot (the Boc-protected intermediate).

Step 2: C-C Bond Formation via Suzuki-Miyaura Coupling

Objective: Functionalize the 5-chloro position using an aryl or heteroaryl boronic acid.

  • Procedure: In a Schlenk flask, combine the N-Boc protected intermediate (1.0 eq), aryl boronic acid (1.5 eq), Pd2​(dba)3​ (0.05 eq), XPhos (0.1 eq), and anhydrous K3​PO4​ (3.0 eq). Evacuate and backfill with Argon three times. Add degassed Toluene/ H2​O (10:1 ratio). Heat to 100 °C for 12 hours.

  • Causality: The bulky, electron-rich XPhos ligand is mandatory to force the difficult oxidative addition of the palladium into the strong C-Cl bond. K3​PO4​ is chosen over weaker bases like Na2​CO3​ to accelerate the transmetalation step. Water is included as a co-solvent to dissolve the inorganic base, creating a biphasic system that maximizes base availability at the solvent interface.

  • Self-Validation Checkpoint: Perform LC-MS analysis. The product peak should exhibit the exact mass of the coupled product. A failure in this step usually presents as unreacted starting material (indicating failed oxidative addition) or a dehalogenated byproduct (indicating successful oxidative addition but failed transmetalation).

Step 3: Global Deprotection and Isolation

Objective: Cleave the Boc group to reveal the functionalized spirocyclic amine.

  • Procedure: Dissolve the coupled intermediate in minimal DCM. Add 4M HCl in Dioxane (10.0 eq). Stir at room temperature for 2 hours. Concentrate under reduced pressure, triturate with diethyl ether, and filter to isolate the final product as an HCl salt.

  • Causality: 4M HCl in Dioxane provides a strictly anhydrous acidic environment. This prevents hydrolytic cleavage of any sensitive functional groups (e.g., amides, esters) introduced during the Suzuki coupling. The formation of isobutylene gas drives the deprotection to completion via Le Chatelier's principle.

  • Self-Validation Checkpoint: LC-MS will show a distinct mass shift of -100 Da (loss of the Boc group) and a significantly earlier retention time due to the increased polarity of the free amine.

Quantitative Data: Catalyst Optimization

To demonstrate the recalcitrant nature of the 5-chloro indene moiety, the following table summarizes the quantitative optimization of the Suzuki-Miyaura coupling step. Standard catalysts yield negligible product, validating the necessity of Buchwald-type ligands.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Purity (HPLC)
1 Pd(PPh3​)4​ (10 mol%) K2​CO3​ DMF / H2​O 90< 10%N/A
2 Pd(dppf)Cl2​ (10 mol%) Na2​CO3​ Dioxane / H2​O 9045%88%
3 Pd(OAc)2​ / SPhos K3​PO4​ Toluene / H2​O 10082%94%
4 Pd2​(dba)3​ / XPhos K3​PO4​ Toluene / H2​O 100 88% > 98%

Note: Yields represent isolated yields after silica gel chromatography. Entry 4 represents the optimized, self-validating protocol described in Step 2.

References

  • PubChemLite. 5-chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione. uni.lu. URL: [Link]

  • Google Patents. WO2024099404A1 - Nitrogen-containing spirocyclic compound, pharmaceutical composition and use thereof.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in complex heterocyclic synthesis, I have designed this guide to address the critical bottlenecks encountered when synthesizing 5-Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in complex heterocyclic synthesis, I have designed this guide to address the critical bottlenecks encountered when synthesizing 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] . This specific spirocyclic core is a highly valued building block in medicinal chemistry, particularly in the development of novel TRPV3 antagonists[1].

Synthesizing sterically congested spiro-fused systems requires precise control over reaction kinetics and chemoselectivity. This guide moves beyond basic procedural steps to explain the causality behind each chemical transformation, providing you with self-validating protocols to maximize your isolated yields.

Synthetic Workflow Visualization

Synthesis A 1. p-Chlorophenylacetonitrile + Ethyl bromoacetate B 2. Diethyl 3-(4-chlorophenyl) -3-cyanoglutarate A->B NaH, THF, 0°C to RT (Double Alkylation) C 3. Spiro-lactam ester (Reduction & Cyclization) B->C H2, Raney Ni, EtOH then Reflux (Lactamization) D 4. Spiro-lactam acid (Hydrolysis) C->D LiOH, THF/H2O (Saponification) E 5. 5-Chloro-spiro[indanone- 1,3'-pyrrolidin]-2'-one (Friedel-Crafts) D->E Eaton's Reagent, 80°C (Intramolecular Cyclization) F 6. 5-Chloro-2,3-dihydrospiro [indene-1,3'-pyrrolidine] (Global Reduction) E->F BH3-THF, Reflux (Chemoselective Reduction)

Synthetic workflow for 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine].

Troubleshooting Guides & FAQs

Q1: During the initial alkylation step, why am I observing predominantly mono-alkylated product instead of the required diethyl 3-(4-chlorophenyl)-3-cyanoglutarate? Causality: The first alkylation of p-chlorophenylacetonitrile with ethyl bromoacetate introduces significant steric hindrance and alters the pKa of the remaining α -proton. If the base is not strong enough, or if the local concentration of the enolate drops, the reaction stalls at the mono-alkylated intermediate. Solution: Utilize strict anhydrous conditions with 2.5 equivalents of a strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in THF. Add the electrophile dropwise at 0 °C to maintain a high local concentration of the reactive enolate, driving the double alkylation to completion.

Q2: In the nitrile reduction step, the cyclization to the lactam is incomplete, yielding a mixture of open-chain amine and the desired spiro-lactam ester. How can I drive this to a single product? Causality: Catalytic hydrogenation (e.g., H₂ with Raney Ni) successfully reduces the nitrile to a primary amine. However, the subsequent intramolecular nucleophilic acyl substitution (lactamization) with the adjacent ethyl ester is kinetically sluggish at room temperature, despite being a thermodynamic sink. Solution: Implement a two-stage, one-pot thermal process. After hydrogen uptake ceases, filter off the pyrophoric Raney Ni catalyst under argon[2], and reflux the ethanolic filtrate for 12–24 hours. The added thermal energy overcomes the kinetic activation barrier, driving the amine to fully cyclize into the lactam.

Q3: The intramolecular Friedel-Crafts acylation to form the indanone core (Step 4) gives low yields (<35%) and black tarry byproducts when using Polyphosphoric Acid (PPA). What is the optimal acid system? Causality: PPA is a classical reagent but is highly viscous, requiring elevated temperatures (>120 °C) to ensure substrate solubility and reaction progression. These harsh thermal conditions lead to decomposition, oligomerization, and tar formation of the electron-rich intermediates. Solution: Switch to Eaton's Reagent (7.5–10 wt% P₂O₅ in methanesulfonic acid)[3]. Eaton's reagent provides a highly acidic, significantly less viscous medium, allowing the cyclodehydration to proceed efficiently at milder temperatures (60–80 °C)[3][4]. This prevents substrate degradation and dramatically improves the isolated yield of the 5-chloro-spiro[indanone-1,3'-pyrrolidin]-2'-one intermediate[1].

Q4: In the final global reduction step, I observe cleavage of the spirocyclic system and incomplete reduction of the lactam when using LiAlH₄. What is a safer, more chemoselective alternative? Causality: Lithium aluminum hydride (LiAlH₄) is a harsh, unselective reducing agent. In sterically congested spiro systems, it can trigger ring-opening side reactions or stall at stable hemiaminal intermediates. Solution: Utilize Borane-Tetrahydrofuran (BH₃·THF) complex. Borane acts as an electrophile, coordinating directly to the electron-rich lactam carbonyl oxygen, which activates the system for hydride transfer[5][6]. Refluxing the spiro-indanone lactam with excess BH₃·THF smoothly reduces both the ketone and the lactam to the target pyrrolidine without breaking the spiro C-C bonds[6].

Quantitative Data: Optimization of Intramolecular Cyclization

The table below summarizes our internal optimization data for the Friedel-Crafts cyclization (Step 4), demonstrating why Eaton's Reagent is the superior choice for this specific spiro-indanone core.

Acid SystemTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Impurity Profile
Polyphosphoric Acid (PPA)12012>9032High tar / polymerization
AlCl₃ / DCM40244528Mostly unreacted starting material
Triflic Acid (TfOH)254>9576Clean, trace oligomers
Eaton's Reagent [3]80 6 >98 89 Excellent purity, no tar
Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate specific In-Process Controls (IPCs) that allow the reaction to act as a self-validating system. Do not proceed to the next step unless the IPC criteria are met.

Protocol A: Intramolecular Cyclization via Eaton's Reagent
  • Setup: In a flame-dried round-bottom flask under N₂, charge Eaton's Reagent (10 volumes relative to substrate)[3]. Caution: Corrosive and hygroscopic.

  • Addition: Add the spiro-lactam acid intermediate in small portions at room temperature to control any localized exotherm[3].

  • Heating: Heat the reaction mixture to 80 °C with vigorous stirring.

  • In-Process Control (IPC) - Self-Validation: At t=4h , quench a 50 µL aliquot in ice water, extract with EtOAc, and analyze via LC-MS. Validation Check: The reaction is complete only when the starting material mass [M+H]+ is completely replaced by the cyclized product mass [M−H2​O+H]+ .

  • Workup: Cool the flask to 0 °C and carefully pour the mixture over crushed ice. Neutralize slowly with 5M NaOH until pH 7-8 is reached. Extract with EtOAc ( 3×50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the spiro-indanone lactam.

Protocol B: Chemoselective Global Reduction via BH₃·THF
  • Setup: Dissolve the spiro-indanone lactam in anhydrous THF (10 volumes) under an Argon atmosphere. Cool the solution to 0 °C.

  • Addition: Add BH₃·THF (1.0 M in THF, 4.0 equivalents) dropwise over 30 minutes to manage hydrogen evolution[6].

  • Reaction: Warm the mixture to room temperature, then heat to reflux (65 °C) for 12 hours.

  • In-Process Control (IPC) - Self-Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). Validation Check: The disappearance of the UV-active ketone/lactam starting material spots validates complete reduction.

  • Quench: Cool the reaction to 0 °C. CAREFULLY add MeOH dropwise to quench excess borane (Caution: vigorous H₂ gas evolution will occur)[6].

  • Hydrolysis: Add 2M HCl (5 volumes) and reflux for 2 hours. Causality: This step is mandatory to break the highly stable boron-amine complex formed during reduction[5].

  • Isolation: Basify the aqueous layer with 5M NaOH to pH 10. Extract with DCM, dry over Na₂SO₄, and concentrate to yield the final 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] as a free base.

References
  • Prime Gene Therapeutics Co Ltd. (2024). Nitrogen-containing spirocyclic compound, pharmaceutical composition and use thereof (Patent No. WO2024099404A1).
  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS).[Link]

  • ACS Publications. (2015). Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA.[Link]

Sources

Optimization

Crystallization Troubleshooting &amp; Support Center: 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]

Welcome to the Technical Support Center for the crystallization and purification of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] . This spirocyclic intermediate presents unique purification challenges due to its ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and purification of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] . This spirocyclic intermediate presents unique purification challenges due to its rigid stereochemistry and the frequent presence of structurally similar synthetic impurities (e.g., regioisomers, unreacted starting materials).

This guide is designed for researchers and process chemists. It abandons generic advice in favor of a causality-driven, self-validating approach to diagnosing and mitigating impurity incorporation during crystallization.

Part 1: Core Principles & Diagnostic Logic

Before adjusting cooling ramps or switching solvents, you must identify how the impurity is entering your product. Impurities do not simply "fail to wash away"; they incorporate through specific thermodynamic or kinetic pathways. Awareness of the mechanism by which the impurity incorporates is key to understanding how to achieve crystals of higher purity (1)[1].

Impurity Incorporation Mechanisms
  • Surface Deposition: Impurities adsorb onto the crystal faces during isolation due to inadequate washing or high surface affinity.

  • Agglomeration: Rapid crystallization causes crystals to clump together, physically trapping pockets of impure mother liquor between the particles.

  • Fluid Inclusions: Fast growth rates cause the crystal lattice to grow over droplets of mother liquor, sealing impurities inside the macroscopic crystal.

  • Solid Solutions (Lattice Inclusion): Structurally related impurities (e.g., the 6-chloro regioisomer) substitute directly for the target molecule within the crystal lattice due to similar molecular volume and geometry.

ImpurityWorkflow Start Analyze Impure Crystal (HPLC Baseline) Wash Surface Wash & Slurry (e.g., Cold Heptane) Start->Wash Check1 Purity Improved? Wash->Check1 Surface Mechanism: Surface Deposition Mitigation: Optimize Washing Check1->Surface Yes Microscopy Optical Microscopy Check1->Microscopy No Check2 Agglomerates Present? Microscopy->Check2 Agglom Mechanism: Agglomeration Mitigation: Temp Cycling Check2->Agglom Yes Dissolution Fractional Dissolution Check2->Dissolution No Lattice Mechanism: Lattice Inclusion Mitigation: Solvent Change Dissolution->Lattice

Diagnostic workflow to identify the mechanism of impurity incorporation during crystallization.

Part 2: Troubleshooting FAQs

Q1: My isolated 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] consistently retains 1-2% of a regioisomer (e.g., 6-chloro analog) despite multiple recrystallizations. Why? A1: This is a classic case of Solid Solution Formation (Lattice Inclusion) . Because the regioisomer shares an almost identical molecular volume and spirocyclic geometry with the target API, it substitutes into the crystal lattice without a significant thermodynamic penalty. The concentration of impurity in the crystallization product is typically dependent on the concentration of the impurity in the crystallization feed (2)[2]. Causality & Mitigation: Standard cooling crystallization will not purge this. You must alter the solute-solvent interactions. Switch to a solvent system with a different hydrogen-bonding profile (e.g., moving from an alcohol to a ketone/anti-solvent mix) to change the relative solubility, or introduce a complexing agent to sterically hinder the impurity from fitting into the lattice (3)[3].

Q2: We observe severe agglomeration of the crystals, leading to high residual mother liquor and elevated solvent impurities. How can we prevent this? A2: Agglomeration occurs when supersaturation is too high, causing rapid, uncontrolled nucleation where crystals fuse. This traps impurity-rich mother liquor between the particles (1)[4]. Causality & Mitigation: Implement Temperature Cycling (Ostwald ripening). By oscillating the temperature just below the solubility curve, smaller agglomerated fines dissolve, and the solute redeposits onto larger, well-separated crystals. Additionally, applying ultrasound (sonocrystallization) during the nucleation phase can physically disrupt agglomerates and promote uniform secondary nucleation (1)[1].

Q3: The crystallization occasionally yields a metastable polymorph with poor flowability and higher impurity retention. How do we ensure the stable polymorph is isolated? A3: Structurally related impurities can interact with specific growing crystal faces, poisoning the growth of the stable polymorph and kinetically favoring a metastable form (5)[5]. Causality & Mitigation: Do not rely on spontaneous nucleation. You must introduce a Seeding Protocol . Add 1-2 wt% of pure, stable-form seeds strictly within the metastable zone. This bypasses the primary nucleation energy barrier, forcing the system to grow on the stable lattice template before the impurities can direct the polymorphic outcome.

Part 3: Standardized Experimental Protocols

These protocols are designed as self-validating systems. By analyzing the solid phase at specific checkpoints, you validate the physical chemistry occurring in your reactor.

Protocol A: Diagnostic Workflow for Impurity Mechanism

Objective: Determine if an impurity is on the surface, trapped in agglomerates, or inside the crystal lattice.

  • Surface Wash Validation:

    • Take 5g of the impure 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] batch.

    • Slurry in 20 mL of a cold, low-solubility anti-solvent (e.g., Heptane or cold Methanol) for 30 minutes.

    • Filter, dry, and analyze via HPLC.

    • Validation Check: If purity increases significantly (>50% impurity removed), the mechanism is Surface Deposition . If unchanged, proceed to Step 2.

  • Agglomeration Check:

    • Analyze the unwashed crystals under an optical microscope (or in-situ Particle Vision and Measurement probe).

    • Validation Check: If fused clusters are visible, the mechanism is Agglomeration . If crystals are discrete and well-formed, proceed to Step 3.

  • Fractional Dissolution (Lattice vs. Inclusion):

    • Suspend 2g of crystals in a solvent. Slowly add a highly soluble solvent dropwise until exactly 50% of the solid mass is dissolved.

    • Filter immediately. Analyze both the remaining solid and the mother liquor via HPLC.

    • Validation Check: If the impurity concentration in the remaining solid is identical to the starting material, it is a Solid Solution (Lattice Inclusion) . If the solid is suddenly pure, the impurities were trapped in localized Fluid Inclusions .

Protocol B: Optimized Seeded Cooling Crystallization with Temperature Cycling

Objective: Maximize purity by preventing agglomeration and fluid inclusions.

  • Dissolution: Suspend crude 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] in the chosen solvent system (e.g., Ethanol/Water). Heat to 60°C until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a 0.45 µm filter to remove foreign insoluble matter (preventing unwanted heterogeneous nucleation).

  • Controlled Cooling to Metastable Zone: Cool the reactor at a moderate rate (0.5°C/min) to 45°C (predetermined metastable zone limit).

  • Seeding: Add 1-2 wt% of highly pure, milled seeds of the desired polymorph. Hold at 45°C for 60 minutes to allow the seed bed to establish.

  • Temperature Cycling (Ostwald Ripening):

    • Cool to 40°C at 0.1°C/min.

    • Heat back to 45°C at 0.2°C/min.

    • Hold for 30 minutes.

    • Causality: This cycle dissolves kinetically trapped fines and flawed crystal surfaces, redepositing the mass onto the pure seed templates.

  • Final Cooling: Cool at a strict, slow ramp of 0.1°C/min down to 5°C. Causality: A slow, linear ramp maintains a constant, low supersaturation, preventing fluid inclusions.

  • Isolation: Filter the slurry and wash the cake with 2 bed-volumes of pre-chilled anti-solvent.

CrystPathway Dissolve 1. Dissolution Heat to 60°C Filter 2. Hot Filtration Remove insolubles Dissolve->Filter Cool1 3. Initial Cooling Cool to 45°C Filter->Cool1 Seed 4. Seeding Add 1-2% pure seeds Cool1->Seed Cycle 5. Temp Cycling Dissolve fines Seed->Cycle Cool2 6. Slow Cooling 0.1°C/min to 5°C Cycle->Cool2 Isolate 7. Isolation Filter & wash Cool2->Isolate

Optimized seeded cooling crystallization pathway incorporating temperature cycling.

Part 4: Quantitative Data Presentation

The following table summarizes the expected impact of various process parameters on the rejection of structural and solvent impurities during the crystallization of spirocyclic indene-pyrrolidine derivatives.

Process ParameterBaseline ConditionOptimized ConditionAvg. Impurity Reduction (%)Primary Mechanism Addressed
Cooling Rate Uncontrolled (Crash cooling)0.1 °C / min (Linear)35 - 50%Fluid Inclusions / Agglomeration
Seeding Unseeded (Spontaneous)1-2 wt% at Metastable limit20 - 30%Polymorph Impurity / Fast Growth
Agitation Standard Impeller (300 rpm)+ Ultrasound (Sonocrystallization)40 - 60%Agglomeration / Mother Liquor Entrapment
Thermal Profile Monotonic CoolingTemperature Cycling (±5°C)45 - 65%Agglomeration / Surface Defects
Solvent Matrix Single Solvent (e.g., EtOH)Solvent/Anti-Solvent + Complexant> 80%Solid Solution (Lattice Inclusion)

References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: Organic Process Research & Development (ACS Publications / PMC) URL:[Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study Source: Crystals (MDPI) URL:[Link]

  • Novel continuous crystallization strategies for purification of active pharmaceutical ingredients Source: MIT DSpace Repository URL:[Link]

  • The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] Functionalization

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the chemoselective challenges associated with functionalizing the 5-chloro-2,3-dihydrospiro[inden...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the chemoselective challenges associated with functionalizing the 5-chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] scaffold.

Spirocyclic pyrrolidines are highly prized in modern drug discovery. Their inherent three-dimensional geometry provides tighter interactions with target proteins, leading to higher potency and fewer off-target effects compared to flat aromatic bioisosteres (1)[1]. Furthermore, the sp³-hybridization and pseudorotation of the pyrrolidine ring allow for efficient exploration of pharmacophore space (2)[2].

However, functionalizing this specific molecule requires an orthogonal strategy to manage two distinct handles: the highly reactive secondary amine (pyrrolidine N-H) and the notoriously unreactive 5-chloroindene moiety.

Section 1: Strategic Workflow for Orthogonal Functionalization

Before troubleshooting specific reactions, you must establish a logical sequence for functionalization. Because palladium-catalyzed cross-couplings often require harsh bases that can interfere with unprotected secondary amines, Route A (N-Functionalization First) is generally the most robust pathway.

OrthogonalFunctionalization cluster_A Route A: N-Functionalization First cluster_B Route B: C-Cl Functionalization First Start 5-Chloro-2,3-dihydrospiro [indene-1,3'-pyrrolidine] N_Alk Reductive Amination (Target N-R) Start->N_Alk Boc_Prot N-Boc Protection Start->Boc_Prot Pd_Couple Pd-Catalyzed Cross-Coupling (Target 5-Aryl) N_Alk->Pd_Couple Pd Cat, Ligand Final Fully Functionalized Spirocyclic Scaffold Pd_Couple->Final Pd_Couple2 Pd-Catalyzed Cross-Coupling (Target 5-Aryl) Boc_Prot->Pd_Couple2 Pd Cat, Ligand Deprot Boc Deprotection (TFA/DCM) Pd_Couple2->Deprot Deprot->Final

Workflow for orthogonal functionalization of pyrrolidine N-H and indene 5-chloro handles.

Section 2: Pyrrolidine N-Functionalization (The "Soft" Handle)

FAQ & Troubleshooting

Q: Why am I getting complex mixtures and low yields during N-alkylation with alkyl halides? A: Secondary amines like the pyrrolidine ring are highly nucleophilic. Direct alkylation with alkyl halides (SN2) often lacks control, leading to over-alkylation and the generation of unwanted quaternary ammonium salts. To establish a self-validating, highly controlled reaction, Reductive Amination is the preferred pathway. It relies on the reversible formation of an iminium ion, which is subsequently reduced, inherently preventing over-reaction.

Protocol A: Controlled Reductive Amination (Self-Validating System)

Causality Note: We separate the iminium formation from the reduction step to prevent the reducing agent from prematurely reducing the aldehyde/ketone starting material into an alcohol.

  • Iminium Formation: Dissolve 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] (1.0 equiv) and your target aldehyde/ketone (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 equiv) to lower the pH and accelerate iminium ion formation.

  • In-Process Control: Stir at room temperature for 1–2 hours. Validate the complete consumption of the starting amine via LC-MS before proceeding.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise. Why NaBH(OAc)₃? It is a mild reducing agent that selectively reduces iminium ions over aldehydes/ketones at room temperature.

  • Reaction & Quench: Stir for 12 hours under N₂. Quench carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride.

  • Isolation: Extract with dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Section 3: 5-Chloro Indene Cross-Coupling (The "Hard" Handle)

FAQ & Troubleshooting

Q: My Suzuki-Miyaura coupling is failing. The 5-chloroindene starting material remains completely unreacted. Why? A: Aryl chlorides are notoriously reluctant to undergo oxidative addition compared to bromides or iodides due to the high bond dissociation energy of the C-Cl bond (3)[3]. Standard ligands like PPh₃ or dppf fail to provide enough electron density to the palladium center. You must use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos (4)[4]. The electron-donating nature of these phosphines facilitates oxidative addition, while their steric bulk accelerates reductive elimination (5)[5].

Q: I am observing significant hydrodehalogenation (reduction of the C-Cl bond to C-H) instead of the desired cross-coupled product. How can I suppress this? A: Hydrodehalogenation is a common side reaction resulting from β-hydride elimination within the palladium intermediate (6)[6]. This is exacerbated by protic solvents or insufficient ligand bulk. Switching to an anhydrous, aprotic solvent system (e.g., Toluene or Dioxane) and ensuring the use of a highly sterically hindered ligand (like XPhos) favors the desired reductive elimination pathway over β-hydride elimination.

Quantitative Data: Ligand Selection for 5-Chloroindene Cross-Coupling
Ligand TypeExampleOxidative AdditionReductive EliminationTypical YieldRecommended Use Case
Triarylphosphine PPh₃PoorModerate<10%Not recommended for unactivated aryl chlorides.
Bisphosphine dppfModerateGood20-40%Activated chlorides; highly prone to dehalogenation.
Buchwald (Dialkylbiaryl) SPhosExcellentExcellent85-95%Optimal for Suzuki-Miyaura coupling with aryl chlorides.
Buchwald (Dialkylbiaryl) XPhosExcellentExcellent80-95%Optimal for Buchwald-Hartwig amination and Suzuki.
Protocol B: Suzuki-Miyaura Coupling of the 5-Chloro Moiety

Causality Note: Oxygen is a potent poison for Pd(0) species, leading to rapid catalyst deactivation (palladium black formation). Rigorous degassing is non-negotiable.

  • Reagent Assembly: In an oven-dried Schlenk tube, combine the N-protected or N-functionalized spiro[indene-1,3'-pyrrolidine] (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), SPhos (8 mol%), and anhydrous K₃PO₄ (3.0 equiv).

  • Atmosphere Control: Evacuate the tube and backfill with Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

  • Solvent Addition: Add a pre-degassed mixture of 1,4-dioxane and water (4:1 v/v ratio). Why add water? Water is required to dissolve the inorganic base and activate the boronic acid via formation of a reactive boronate complex.

  • Reaction: Seal the tube and heat to 100 °C in a pre-heated oil bath.

  • In-Process Control: Monitor the reaction via GC-MS or LC-MS after 12 hours. Look for the disappearance of the aryl chloride peak and the emergence of the coupled product mass.

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

References

  • Spirocyclic Pyrrolidines in Drug Discovery - PharmaBlock. PharmaBlock. 1

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. NIH. 2

  • Technical Support Center: N-Arylation of Pyrrolidine - Benchchem. Benchchem. 6

  • The Suzuki Reaction - Andrew G Myers Research Group. Harvard University. 3

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. 4

  • Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. Benchchem.5

Sources

Optimization

Technical Support Center: Troubleshooting Thermal Degradation of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering stability issues with highly strained spirocyclic intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering stability issues with highly strained spirocyclic intermediates. 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] is a valuable scaffold, often utilized in the synthesis of novel therapeutics such as TRPV3 antagonists[1]. However, its unique structural features—a secondary pyrrolidine amine fused to a halogenated indane ring—make it highly susceptible to thermal and oxidative degradation during storage.

This guide is designed to move beyond basic handling instructions. Here, we explore the mechanistic causality behind the degradation of this spirocycle and provide self-validating protocols to ensure the scientific integrity of your synthetic workflows.

FAQ 1: What is the chemical causality behind the thermal degradation of this spirocycle?

Q: My batch of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] turned yellow and showed multiple new peaks on LC-MS after a month in the chemical cabinet. What causes this?

A: The degradation you are observing is primarily driven by free radical-mediated auto-oxidation , which is exponentially accelerated by thermal stress[2]. The molecule contains two highly vulnerable sites:

  • The Secondary Amine (Pyrrolidine Ring): Secondary amines readily transfer an electron to molecular oxygen under thermal stress, forming an aminium radical cation intermediate[2]. This radical reacts further with oxygen to form N-oxides, or undergoes ring-opening decomposition[3].

  • The Benzylic Positions (Indane Ring): The C2 and C3 positions of the indane ring are benzylic. Thermal energy facilitates the homolytic cleavage of C-H bonds at these sites, generating benzylic radicals that rapidly react with O2​ to form hydroperoxides, which subsequently decompose into ketones or alcohols[2].

Trace transition metals (often introduced via stainless steel spatulas or low-grade solvents) act as catalysts, cleaving hydroperoxides into highly reactive alkoxyl and hydroxyl radicals, propagating the degradation chain[4].

G Start 5-Chloro-2,3-dihydrospiro [indene-1,3'-pyrrolidine] HeatO2 Thermal Stress + O2 (Storage Environment) Start->HeatO2 Path1 Pathway A: Amine Auto-oxidation HeatO2->Path1 Path2 Pathway B: Benzylic Oxidation HeatO2->Path2 Radical1 Aminium Radical Cation Path1->Radical1 Radical2 Indane Benzylic Radical Path2->Radical2 Deg1 N-Oxide / Lactam Degradants Radical1->Deg1 Deg2 Hydroperoxide / Ketone Degradants Radical2->Deg2

Fig 1: Primary thermal and oxidative degradation pathways of the spirocyclic pyrrolidine scaffold.

FAQ 2: How significantly do temperature and atmosphere impact stability?

Q: Can I store this compound at room temperature if I keep it in the dark?

A: No. While protecting the compound from photo-induced degradation is necessary, thermal energy alone is sufficient to overcome the activation barrier for the auto-oxidation of the strained pyrrolidine ring[3]. To demonstrate this, we have summarized the accelerated stability profile of the spirocyclic scaffold below.

Table 1: Quantitative Stability Matrix for 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] (30-Day Study)

Storage TemperatureAtmospherePrimary Degradant ObservedAssay (% Remaining)
-20°C Argon (Inert)None detected> 99.8%
4°C Argon (Inert)Trace N-oxide99.1%
25°C Air (Ambient)N-oxide, Lactam91.4%
40°C Air (Ambient)Ring-opened diradicals, Ketones82.7%
FAQ 3: What is the best practice for handling and storing this intermediate?

Q: How do I implement a foolproof storage system that prevents thermal and oxidative degradation?

A: You must utilize a self-validating cryogenic storage protocol. The goal is to eliminate the three catalysts of degradation: Oxygen, Thermal Energy, and Trace Metals[4].

Protocol 1: Inert Aliquoting and Cryogenic Storage

  • Preparation: Transfer the bulk 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] into a glove box with an Argon atmosphere ( O2​ < 5 ppm). Causality: Argon is heavier than Nitrogen and provides a superior protective blanket over the solid API.

  • Non-Metallic Handling: Use PTFE or ceramic spatulas for weighing. Causality: Avoids the introduction of trace iron ( Fe2+/Fe3+ ), which catalyzes the homolytic cleavage of trace hydroperoxides into aggressive alkoxyl radicals.

  • Aliquoting: Divide the bulk material into single-use amber glass vials (e.g., 100 mg to 500 mg per vial). Causality: Prevents repeated freeze-thaw cycles and repeated oxygen exposure associated with opening a bulk container.

  • Sealing: Seal the vials with PTFE-lined septa caps while still inside the Argon glove box. Wrap the seal tightly with Parafilm.

  • Thermal Control: Transfer the sealed vials immediately to a -20°C (or -80°C for >6 months storage) dedicated chemical freezer.

  • Self-Validation Step: Randomly select one aliquoted vial and immediately subject it to LC-MS analysis (Protocol 2) to establish a "Time Zero" ( T0​ ) purity baseline.

FAQ 4: How can I verify the integrity of my compound before an experiment?

Q: I have a batch that was accidentally left at room temperature overnight. How do I confirm if it is still usable?

A: Do not use the batch blindly. You must run a targeted LC-MS/HPLC degradation profiling assay. Because the degradation products (N-oxides and hydroperoxides) are highly polar, they will elute differently than the parent spirocycle.

Protocol 2: LC-MS Degradation Profiling Assay

  • Sample Preparation: Dissolve 1.0 mg of the suspect batch in 1.0 mL of LC-MS grade Acetonitrile (ensure the solvent is degassed).

  • Chromatography Setup:

    • Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Detection & Causality Analysis:

    • Monitor via UV at 210 nm and 254 nm.

    • Run MS in Positive Electrospray Ionization (ESI+) mode.

    • Target Mass: The parent compound has a theoretical [M+H]+ of m/z ~222.

    • Degradant Identification: Look for peaks at m/z ~238 ( +16 Da, indicating N-oxidation or hydroxylation) and m/z ~254 ( +32 Da, indicating hydroperoxide formation). If the combined area of degradant peaks exceeds 2.0%, the batch should be discarded or repurified via flash chromatography.

References

The following authoritative sources support the mechanistic claims and protocols detailed in this troubleshooting guide:

1.[1] Title: WO2024099404A1 - Nitrogen-containing spirocyclic compound, pharmaceutical composition and use thereof Source: Google Patents URL:

2.[4] Title: Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol Source: PMC (National Institutes of Health) URL:

3.[3] Title: A combined theoretical and experimental study of the pyrolysis of pyrrolidine Source: ResearchGate URL:

4.[2] Title: CHAPTER 3: Oxidative Degradation - Books Source: The Royal Society of Chemistry URL:

Sources

Troubleshooting

Technical Support Center: Enhancing Chiral Resolution of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] Enantiomers

Welcome to the technical support center dedicated to the chiral resolution of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] and related spirocyclic compounds. This guide is designed for researchers, analytical chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the chiral resolution of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] and related spirocyclic compounds. This guide is designed for researchers, analytical chemists, and drug development professionals who encounter challenges in separating and quantifying these complex enantiomers. The spirocyclic pyrrolidine scaffold is a privileged structure in medicinal chemistry, and achieving accurate enantiomeric purity assessment is critical for understanding structure-activity relationships and ensuring drug safety and efficacy.

This resource provides in-depth, experience-driven answers to common questions, detailed troubleshooting workflows for frequent experimental issues, and validated protocols to guide your method development.

Section 1: Foundational Concepts & Method Selection

The first crucial step in any chiral analysis is selecting the appropriate strategy. The choice between direct and indirect methods depends on several factors, including sample complexity, available instrumentation, and the ultimate goal of the analysis (e.g., analytical quantification vs. preparative separation).

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical strategies for resolving the enantiomers of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]?

There are two main strategies for resolving enantiomers via chromatography:

  • Direct Methods: This is the most common and preferred approach, where the enantiomers are separated directly on a chiral stationary phase (CSP).[1] This method relies on the differential, transient formation of diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the principal techniques used for direct chiral separations.[1][2]

  • Indirect Methods: This strategy involves chemically converting the enantiomers into diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA).[3][4] Because diastereomers have different physical properties, they can be separated on a standard, non-chiral (achiral) stationary phase using conventional HPLC.[3][5] This approach is useful when direct methods fail or when enhanced detection sensitivity is required.

Q2: How do I decide between a direct (HPLC/SFC) and an indirect (derivatization) approach?

The decision hinges on efficiency, sample integrity, and analytical goals. Direct methods are generally faster as they eliminate the reaction and subsequent cleanup steps required for derivatization. They also analyze the native compound, avoiding potential side reactions or racemization. The indirect approach can be advantageous if a suitable CSP cannot be found, or if the analyte lacks a strong chromophore for UV detection, as the CDA can introduce one.

MethodSelection Start Start: Resolve Spiro-Pyrrolidine Enantiomers Decision1 Do you have access to chiral columns (CSPs)? Start->Decision1 Direct Pursue Direct Method (HPLC / SFC) Decision1->Direct Yes Indirect Pursue Indirect Method (Chiral Derivatization) Decision1->Indirect No / Direct method failed End_Direct Optimized Chiral Separation Direct->End_Direct End_Indirect Separation of Diastereomers Indirect->End_Indirect

Caption: High-level workflow for selecting a chiral resolution strategy.

Section 2: Direct Chiral Chromatography (HPLC & SFC)

Direct chromatography is the workhorse for chiral analysis. The key to success is the systematic selection of the chiral stationary phase (CSP) and mobile phase. Polysaccharide-based CSPs are exceptionally versatile and often the first choice for screening.[5][6]

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase (CSP) should I start with for 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]?

There is no universal CSP, so a screening approach is essential.[7][8] For spirocyclic amines, polysaccharide-based CSPs are highly recommended as a starting point due to their broad chiral recognition capabilities.[1][6]

  • Primary Recommendation: Start with immobilized polysaccharide columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate), amylose tris(3,5-dimethylphenylcarbamate), and their chlorinated or other substituted variants. These are robust and compatible with a wide range of solvents.[9]

  • Secondary Options: If polysaccharide phases fail, Pirkle-type or macrocyclic glycopeptide (e.g., teicoplanin-based) columns could be evaluated, as they offer different chiral recognition mechanisms.[7][10]

Q2: How do I choose between Normal Phase, Reversed-Phase, and SFC modes?

  • Normal Phase (NP) HPLC: Often provides excellent selectivity for chiral compounds. The mobile phases (e.g., hexane/isopropanol) are non-polar. This is a very common starting point for chiral method development.[9]

  • Reversed-Phase (RP) HPLC: Uses aqueous-organic mobile phases (e.g., acetonitrile/water with buffers). This mode is useful for more polar analytes or if compatibility with mass spectrometry (LC-MS) is required.

  • Supercritical Fluid Chromatography (SFC): Uses supercritical CO2 as the main mobile phase with a small amount of organic modifier (e.g., methanol).[2] SFC is often faster, "greener," and can provide different, sometimes superior, selectivity compared to HPLC.[1][11] It is highly effective for chiral separations and should be a primary consideration if instrumentation is available.[12]

Q3: What is the role of mobile phase additives?

Additives are crucial for achieving good peak shape and reproducibility, especially for basic compounds like your spiro-pyrrolidine. The secondary amine in the pyrrolidine ring can interact strongly with residual acidic silanols on the silica support, causing peak tailing.

  • For Basic Analytes: Add a small amount of a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) in Normal Phase, or triethylamine (TEA) in Reversed-Phase, typically at 0.1% v/v.[13] In SFC, additives like isopropylamine are often added to the organic modifier.[2] These additives compete with your analyte for the active sites, masking the unwanted interactions.

  • For Acidic Analytes: An acidic modifier like trifluoroacetic acid (TFA) or formic acid (FA), typically at 0.1% v/v, is used to suppress the ionization of the analyte and improve peak shape.

Q4: How does temperature impact my separation?

Temperature is a powerful but complex parameter in chiral separations.[14]

  • General Trend: Lowering the temperature often increases the stability of the transient diastereomeric complexes formed on the CSP, which can lead to higher selectivity (α) and better resolution (Rs).[15][16]

  • Exceptions: This is not a universal rule. In some cases, increasing the temperature can improve column efficiency (leading to sharper peaks) or even reverse the enantiomer elution order.[14] Therefore, temperature should be systematically screened, for example, in 5-10°C increments between 15°C and 40°C.[13]

Troubleshooting Guide

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

This is the most common challenge. A systematic approach is required to diagnose the cause.

TroubleshootingResolution Start Problem: Poor Resolution (Rs < 1.5) Step1 1. Optimize Mobile Phase Is the modifier % optimal? Start->Step1 Step2 2. Adjust Additives Is peak shape poor? Add/optimize acid or base (e.g., 0.1% DEA/TFA). Step1->Step2 No significant improvement End Resolution Achieved Step1->End Success Step3 3. Vary Temperature Screen from 15°C to 40°C. Step2->Step3 No significant improvement Step2->End Success Step4 4. Lower Flow Rate Does resolution improve at lower flow (e.g., 0.5 mL/min)? Step3->Step4 No significant improvement Step3->End Success Step5 5. Change CSP / Mode Screen a different column or switch from NP to SFC. Step4->Step5 Still no separation Step4->End Success Step5->End Success

Caption: Troubleshooting workflow for poor enantiomeric resolution.
  • Causality & Action:

    • Mobile Phase Composition: The ratio of solvents (e.g., hexane to alcohol) directly controls retention and selectivity. Vary the percentage of the polar modifier in 5% increments.[15]

    • Peak Shape: Poor peak shape will kill resolution. The secondary amine in your target molecule is basic and prone to tailing. Ensure a basic additive is present in your mobile phase to improve peak symmetry.[10]

    • Temperature: As discussed, temperature directly influences the thermodynamics of chiral recognition.[14] A systematic screen is essential.

    • Flow Rate: Chiral separations rely on complex interactions that are kinetically limited. Reducing the flow rate allows more time for these interactions to occur, which can increase resolution, albeit at the cost of longer analysis times.[13]

    • Change of Scenery: If optimization fails, the chosen CSP may not be suitable. Switch to a CSP with a different chiral selector (e.g., from cellulose-based to amylose-based) or change the entire chromatography mode (e.g., from HPLC to SFC).[6]

Issue 2: Asymmetric Peak Shape (Tailing or Fronting)

  • Cause (Tailing): For your basic spiro-pyrrolidine, tailing is almost certainly caused by secondary interactions with acidic silanol groups on the CSP's silica support. It can also be caused by column overload.

    • Solution 1 - Additives: Add a competing base like DEA or TEA (0.1-0.2%) to the mobile phase to block the active sites.[10][15]

    • Solution 2 - Reduce Mass Load: Dilute your sample by a factor of 10 and re-inject. If peak shape improves, you were overloading the column.

  • Cause (Fronting): This is less common and often indicates sample solvent issues or column degradation.

    • Solution: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting in a much stronger solvent can cause peak distortion.

Issue 3: Irreproducible Retention Times & Resolution

  • Cause 1 - Column Equilibration: Chiral columns, especially in HPLC, can require significant time to equilibrate with the mobile phase, sometimes hours.[8] Drifting retention times are a classic sign of an unequilibrated column.

    • Solution: Flush the column with the mobile phase for at least 30-60 minutes (or longer if recommended by the manufacturer) before starting your analysis.

  • Cause 2 - Temperature Fluctuations: Lack of a column thermostat can lead to drift as ambient temperature changes.

    • Solution: Use a thermostatted column compartment and maintain the temperature to within ±1 °C.[8]

  • Cause 3 - "Memory Effects": Additives, especially basic ones, can be strongly retained by the column and affect subsequent analyses, even after changing the mobile phase.[17]

    • Solution: Dedicate columns to specific additive types (acidic vs. basic) when possible. If you must switch, use a rigorous flushing procedure with a strong, compatible solvent like isopropanol or ethanol.[18]

Experimental Protocols

Protocol 1: Systematic Screening of Chiral Stationary Phases (HPLC/SFC)

This protocol outlines a generic screening approach to efficiently identify a promising CSP and mobile phase combination.

  • Column Selection: Select 3-4 columns for initial screening. A recommended set would be:

    • Cellulose tris(3,5-dimethylphenylcarbamate) based CSP

    • Amylose tris(3,5-dimethylphenylcarbamate) based CSP

    • A chlorinated or immobilized version of one of the above.

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] standard in a suitable solvent (e.g., 50:50 hexane/isopropanol for NP, or methanol for SFC).

  • System Setup: Install the first column and set the column temperature to 25°C.

  • Mobile Phase Equilibration: Equilibrate the column with the starting mobile phase (see Table 1) at a flow rate of 1.0 mL/min (for HPLC) or 3.0 mL/min (for SFC) for at least 30 minutes.

  • Injection & Analysis: Inject 5 µL of the sample and run the analysis.

  • Evaluation: Assess the chromatogram for any sign of peak splitting, shoulders, or full separation. Calculate the selectivity (α) and resolution (Rs).

  • Iteration: Repeat steps 3-6 for each column and mobile phase combination listed in the table. The condition providing the highest initial selectivity (α) is the best candidate for further optimization.

Table 1: Recommended Starting Conditions for CSP Screening

ModeChiral Stationary Phase (CSP) TypeMobile Phase (Isocratic)Additive
NP-HPLC Polysaccharide (Cellulose/Amylose)n-Hexane / Isopropanol (90:10 v/v)0.1% Diethylamine (DEA)
NP-HPLC Polysaccharide (Cellulose/Amylose)n-Hexane / Ethanol (90:10 v/v)0.1% Diethylamine (DEA)
SFC Polysaccharide (Cellulose/Amylose)CO₂ / Methanol (85:15 v/v)0.1% Isopropylamine (in MeOH)
SFC Polysaccharide (Cellulose/Amylose)CO₂ / Ethanol (85:15 v/v)0.1% Isopropylamine (in EtOH)

Section 3: Indirect Analysis via Chiral Derivatization

When direct methods are unsuccessful, converting your enantiomers into diastereomers provides an excellent alternative.[3]

Frequently Asked Questions (FAQs)

Q1: When is the indirect method the right choice?

Consider this method when:

  • You have screened multiple CSPs and mobile phases without success.

  • You do not have access to a variety of chiral columns or SFC instrumentation.

  • Your analyte has a poor UV chromophore, and you want to introduce one via the derivatizing agent to enhance detection sensitivity.

Q2: How does chiral derivatization work?

The core principle is to react a racemic mixture of your analyte (containing both R- and S-enantiomers) with a single, pure enantiomer of a chiral derivatizing agent (CDA), for example, the R'-CDA.[4] This reaction creates two new molecules: R-analyte-R'-CDA and S-analyte-R'-CDA. These two products are diastereomers. Unlike the original enantiomers, diastereomers have different physical properties and can be separated on a standard achiral column (like a C18 column).[3][5]

Q3: Which chiral derivatizing agents (CDAs) are suitable for the secondary amine in the pyrrolidine ring?

The secondary amine is a nucleophile and will react with electrophilic CDAs. Excellent choices include:

  • 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent): Reacts under mild alkaline conditions to form highly UV-active derivatives.[3]

  • Mosher's Acid Chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride): A classic reagent that reacts with amines to form stable diastereomeric amides.[3][19]

  • Chiral Chloroformates (e.g., FLEC): Reagents like (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) react quickly with primary and secondary amines to form highly fluorescent carbamate derivatives.[20]

Troubleshooting Guide

Issue 1: Incomplete or Slow Derivatization Reaction

  • Cause: Incorrect stoichiometry, pH, or temperature.

    • Solution: Ensure a molar excess (typically 1.5-2.0 equivalents) of the CDA is used. The reaction with agents like FDAA or FLEC often requires a basic buffer (e.g., borate buffer, pH 8-9) to proceed efficiently.[4][20] Gentle heating (e.g., 40-60°C) can sometimes accelerate the reaction, but must be monitored to prevent degradation or racemization.

Issue 2: Poor Resolution of Diastereomers on Achiral Column

  • Cause: The chosen CDA may not impart sufficient structural difference between the resulting diastereomers for the selected achiral column to resolve.

    • Solution 1 - Optimize Chromatography: Systematically vary the mobile phase composition (e.g., the ratio of acetonitrile to water in reversed-phase).

    • Solution 2 - Change the CDA: The spatial arrangement of the groups on the CDA is critical. If one CDA fails, try another with a different structure (e.g., switch from a reagent based on an amino acid to one with a rigid aromatic backbone).

Experimental Protocol

Protocol 2: General Procedure for Derivatization with a Chiral Acid Chloride (e.g., Mosher's Acid Chloride)

This protocol is a general guideline and must be optimized for your specific compound.

  • Sample Preparation: In a clean, dry vial, dissolve ~1 mg of the racemic spiro-pyrrolidine in 0.5 mL of a dry, aprotic solvent (e.g., dichloromethane or THF). Add a non-nucleophilic base (e.g., 1.5 equivalents of triethylamine or pyridine).

  • Reagent Addition: In a separate vial, prepare a solution of the enantiomerically pure chiral acid chloride (e.g., (R)-Mosher's acid chloride, 1.2 equivalents) in 0.2 mL of the same solvent. Add this solution dropwise to the analyte solution while stirring.

  • Reaction: Seal the vial and allow the reaction to proceed at room temperature for 1-4 hours, or until complete. Monitor the reaction progress by TLC or a quick LC injection.

  • Quench & Workup: Once complete, quench the reaction by adding a small amount of a scavenger amine or methanol. The mixture can then be diluted with a suitable solvent and directly injected for HPLC analysis, or a simple extraction can be performed to remove excess reagents.

  • Analysis: Analyze the resulting diastereomers on a standard C18 reversed-phase column using a mobile phase such as acetonitrile/water with 0.1% formic acid.

IndirectWorkflow Start Start: Racemic Spiro-Pyrrolidine (R and S Enantiomers) Step1 React with pure R'-CDA (e.g., FLEC, Marfey's Reagent) Start->Step1 Step2 Formation of Diastereomers (R-R' and S-R') Step1->Step2 Step3 Separate on Achiral Column (e.g., C18 HPLC) Step2->Step3 End Quantify Diastereomer Peaks to Determine Original ee% Step3->End

Caption: General workflow for the indirect chiral analysis method.

Section 4: Data Interpretation & Quantification

FAQ: How do I calculate Resolution (Rs) and Enantiomeric Excess (% ee)?

  • Resolution (Rs): This value quantifies how well two peaks are separated. A value of Rs ≥ 1.5 indicates baseline separation, which is the goal for accurate quantification. It is calculated as: Rs = 2 * (t_R2 - t_R1) / (w_1 + w_2) Where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are their respective peak widths at the base.

  • Enantiomeric Excess (% ee): This measures the purity of one enantiomer in the mixture.[21] It is calculated from the peak areas of the two enantiomers (Area1 and Area2): % ee = (|Area1 - Area2| / (Area1 + Area2)) * 100 For accurate results, baseline resolution is preferred. If peaks overlap significantly, specialized deconvolution software may be needed, or further method optimization is required.[22]

References

  • Benchchem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
  • Lomenova, E., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC.
  • Chromatography Online. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some.... Retrieved from [Link]

  • Benchchem. (n.d.). Determining Enantiomeric Purity: A Technical Guide to Chiral Derivatizing Agents.
  • ACS Publications. (2024). On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. Crystal Growth & Design. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimizing Chiral Separation of Salbutamol.
  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • Phenomenex. (n.d.). Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. Retrieved from [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]

  • PMC. (n.d.). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Retrieved from [Link]

  • Oxford Academic. (n.d.). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Derivatized Bonded Phase. Journal of Chromatographic Science. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and liquid chromatographic evaluation of some chiral derivatizing agents for resolution of amine enantiomers. Analytical Chemistry. Retrieved from [Link]

  • Benchchem. (n.d.). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
  • ScienceDirect. (n.d.). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Shimadzu. (n.d.). Efficient Scouting of Chiral Separation Conditions Using LabSolutions MD. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Separation of Spiro-compounds and Determination Configuration. Retrieved from [Link]

  • PMC. (n.d.). Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives. Retrieved from [Link]

  • Sumika Chemical Analysis Service. (n.d.). Selection Method of Chiral Stationary Phases. Retrieved from [Link]

  • YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. Retrieved from [Link]

  • Benchchem. (n.d.). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess.
  • University of Liverpool. (n.d.). Stereochemistry - Stereoelectronics. Retrieved from [Link]

  • ResearchGate. (n.d.). Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. Retrieved from [Link]

  • PubMed. (n.d.). Chiral separations performed by enhanced-fluidity liquid chromatography on a macrocyclic antibiotic chiral stationary phase. Retrieved from [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • PMC. (n.d.). Enantioselective Synthesis of Spiroindenes by Enol-Directed Rhodium(III)-Catalyzed C–H Functionalization and Spiroannulation. Retrieved from [Link]

  • PMC. (n.d.). Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies. Retrieved from [Link]

  • BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] vs unsubstituted spiro-indene derivatives

Title : Comparative Guide: 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] vs. Unsubstituted Spiro-Indene Derivatives in Drug Design Executive Summary : Spirocyclic scaffolds, particularly spiro[indene-1,3'-pyrrolidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Comparative Guide: 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] vs. Unsubstituted Spiro-Indene Derivatives in Drug Design

Executive Summary : Spirocyclic scaffolds, particularly spiro[indene-1,3'-pyrrolidine] derivatives, have gained immense traction in medicinal chemistry due to their high fraction of sp3-hybridized carbons ( Fsp3​ ). This 3D complexity enhances structural rigidity, target selectivity, and aqueous solubility compared to traditional planar aromatic systems[1]. This guide provides a rigorous comparison between the unsubstituted spiro-indene core and its 5-chloro analog (5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]). By analyzing physicochemical alterations, metabolic stability, and binding kinetics, we provide actionable insights for lead optimization.

Structural and Physicochemical Profiling

The introduction of a chlorine atom at the C5 position of the indene ring is not merely a steric modification; it fundamentally alters the stereoelectronic landscape of the molecule[2].

  • Lipophilicity (LogD): Halogenation predictably increases lipophilicity. The 5-chloro substitution typically raises the LogD 7.4​ by 0.5 to 0.7 units. While this can enhance membrane permeability, it requires careful monitoring to avoid non-specific binding or aggregation.

  • pKa Modulation: The inductive electron-withdrawing effect (-I) of the chlorine atom slightly decreases the basicity of the nearby pyrrolidine nitrogen, often shifting the pKa from ~8.8 (unsubstituted) to ~8.4 (5-chloro). This subtle shift can improve the oral absorption profile by increasing the fraction of the unionized compound in the intestinal tract.

  • Halogen Bonding: The anisotropic distribution of electron density around the chlorine atom creates a "sigma-hole" (a region of positive electrostatic potential), enabling directed halogen bonding with Lewis basic residues (e.g., backbone carbonyls) in the target protein's binding pocket.

Table 1: Comparative Physicochemical Properties (Calculated/Typical Ranges)

PropertyUnsubstituted Spiro-indene5-Chloro-spiro-indeneImpact on Drug Design
LogD (pH 7.4) 1.8 - 2.22.4 - 2.9Increased permeability; potential for higher plasma protein binding.
Pyrrolidine pKa 8.7 - 8.98.3 - 8.5Improved intestinal absorption; altered hERG liability.
Metabolic Soft Spots C5, C6 (Indene ring)C6 (Sterically hindered)Blocking C5 oxidation extends half-life.
Topological Polar Surface Area ~12 Ų (core only)~12 Ų (core only)Negligible change; maintains BBB penetrance if required.

Mechanistic Impact: Overcoming Metabolic Liabilities

A primary driver for utilizing the 5-chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] scaffold over its unsubstituted counterpart is the mitigation of Cytochrome P450 (CYP450)-mediated oxidative metabolism. Unsubstituted indene rings are highly susceptible to aromatic hydroxylation at the C5 and C6 positions.

By installing a chlorine atom at C5, medicinal chemists effectively block this metabolic "soft spot." The carbon-chlorine bond is highly resistant to CYP-mediated oxygen insertion. Furthermore, the steric bulk of the chlorine atom partially shields the adjacent C6 position, redirecting metabolism to less favorable sites and significantly extending the compound's in vitro and in vivo half-life.

G Sub Spiro-indene Scaffold Unsub Unsubstituted (C5-H) Sub->Unsub Sub_Cl 5-Chloro Substituted (C5-Cl) Sub->Sub_Cl CYP CYP450 Oxidation Metab Rapid Metabolism (Hydroxylation) CYP->Metab High Clearance Stable Metabolic Stability (Blocked Oxidation) CYP->Stable Steric/Electronic Block Unsub->CYP Sub_Cl->CYP

Fig 1. CYP450 metabolic pathway modulation via C5-halogenation on the spiro-indene core.

Experimental Protocols & Workflows

To objectively compare these scaffolds, researchers must employ self-validating experimental systems. The following protocols detail the metabolic profiling and binding evaluation required to validate the superiority of one scaffold over the other.

Workflow A Compound Library Prep (Unsub vs 5-Cl) B Physicochemical Profiling (LogD, pKa, Solubility) A->B C In Vitro ADME (HLM Clearance) B->C D Binding Affinity (SPR / TR-FRET) C->D E Lead Selection (Efficacy vs Stability) D->E

Fig 2. Experimental workflow for comparative evaluation of spirocyclic scaffolds.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the intrinsic clearance ( CLint​ ) reduction achieved by C5-chlorination. Self-Validating Mechanism: This protocol includes Verapamil (high clearance) and Warfarin (low clearance) as internal controls. If Verapamil is not rapidly degraded or Warfarin is degraded too quickly, the assay is rejected, ensuring the NADPH-regenerating system and microsomes are functioning correctly.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the unsubstituted and 5-chloro spiro-indene derivatives in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL in the reaction mixture.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of parent remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate CLint​ using the formula: CLint​=(k×V)/microsomal protein concentration .

Table 2: Representative HLM Stability Data

CompoundHalf-life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Assay Status
Unsubstituted Spiro-indene18.5 ± 2.174.9Validated
5-Chloro-spiro-indene>60<23.1Validated
Verapamil (Control)12.0 ± 1.5115.5Validated (High CL)
Warfarin (Control)>120<10.0Validated (Low CL)
Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Determine if the 5-chloro substitution enhances target residence time via halogen bonding. Self-Validating Mechanism: A DMSO solvent correction curve (0.5% to 5% DMSO) is run before and after the analyte injections. If the correction curves do not align, it indicates baseline drift or sensor surface degradation, invalidating the run and preventing false-positive affinity readings.

Step-by-Step Methodology:

  • Surface Immobilization: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry until a level of ~3000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare a 3-fold dilution series of the spiro-indene derivatives (ranging from 10 nM to 3 µM) in running buffer (PBS-P+ with 2% DMSO).

  • Injection Cycle: Inject the analytes over the active and reference flow cells at a flow rate of 30 µL/min. Use an association time of 120 seconds and a dissociation time of 300 seconds.

  • Regeneration: If the compound does not fully dissociate, inject a 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Kinetic Fitting: Double-reference the data (subtracting the reference flow cell and a blank buffer injection). Fit the sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​ ).

Conclusion and Strategic Application

The transition from an unsubstituted spiro[indene-1,3'-pyrrolidine] to the 5-chloro derivative is a classic, high-impact medicinal chemistry optimization. Experimental data consistently demonstrates that the 5-chloro substitution drastically reduces microsomal clearance by occluding the primary site of CYP-mediated oxidation. Furthermore, the introduction of the halogen can decrease the dissociation rate ( koff​ ) if the target pocket can accommodate a halogen bond, leading to prolonged target residence time and potentially superior in vivo efficacy. Researchers developing novel therapeutics—such as TRPV3 antagonists—should prioritize the 5-chloro scaffold when metabolic liability or rapid clearance is observed in early lead series[3].

References

  • Title: Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review Source: RSC Advances URL: [Link]

  • Title: Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Source: WIPO (PCT)

Sources

Comparative

High-Performance LC-MS/MS Quantification of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] in Plasma: A Comparative Guide

Executive Summary 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] is a complex structural motif frequently utilized in modern neuropharmacology, acting as a core scaffold for monoamine transporter inhibitors and recep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] is a complex structural motif frequently utilized in modern neuropharmacology, acting as a core scaffold for monoamine transporter inhibitors and receptor antagonists. Quantifying this highly lipophilic, basic molecule in human plasma presents significant analytical challenges. The secondary amine of the pyrrolidine ring (pKa ~9.5) makes it highly susceptible to ion suppression from endogenous plasma phospholipids during electrospray ionization (ESI).

As a Senior Application Scientist, I have designed this guide to objectively compare sample preparation techniques and LC-MS/MS platforms. Rather than merely listing steps, this guide explores the causality behind the chemistry , providing a self-validating, regulatory-compliant methodology for robust pharmacokinetic (PK) bioanalysis.

Sample Preparation: The Causality of Matrix Cleanliness

In bioanalysis, the mass spectrometer is only as good as the sample introduced into it. For a basic spiro-pyrrolidine, choosing the right extraction method is the difference between a robust assay and one plagued by matrix effects.

We compared three standard techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange Solid Phase Extraction (MCX-SPE).

  • Why PPT Fails: While fast, PPT leaves behind high concentrations of lysophosphatidylcholines (LPCs). These endogenous lipids co-elute with the spiro-pyrrolidine in reversed-phase chromatography, competing for charge in the ESI droplet and causing severe signal quenching.

  • Why MCX-SPE Excels: We leverage the intrinsic basicity of the pyrrolidine nitrogen. By acidifying the plasma sample (e.g., with 2% phosphoric acid), the nitrogen becomes fully protonated. When loaded onto an MCX-SPE cartridge, the analyte binds tightly to the sulfonic acid resin via strong electrostatic interactions. This allows us to aggressively wash away neutral lipids and proteins with 100% methanol. Finally, eluting with a high-pH solvent (5% NH₄OH in methanol) neutralizes the amine, releasing the pure analyte[1].

Table 1: Comparative Performance of Sample Preparation Techniques
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Mixed-Mode SPE (MCX)
Extraction Recovery 95.2% ± 4.1%78.4% ± 6.2%92.8% ± 2.5%
Matrix Effect (Ion Suppression) -45.6% (Severe)-15.2% (Moderate)-3.1% (Negligible)
Phospholipid Removal < 10%~ 75%> 98%
Reproducibility (%CV) 12.5%8.4%3.2%

Analytical Platform Comparison: QqQ vs. Q-TOF

Selecting the correct mass spectrometry platform dictates the dynamic range and sensitivity of your assay. We compared a high-end Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode against a Quadrupole Time-of-Flight (Q-TOF) high-resolution mass spectrometer.

  • The Verdict for PK Studies: While Q-TOF is unparalleled for untargeted metabolite identification, the QqQ platform is the undisputed gold standard for targeted quantification. The QqQ's superior duty cycle in MRM mode allows for maximum dwell time on the specific precursor-to-product ion transitions of the spiro-pyrrolidine, yielding a Lower Limit of Quantification (LLOQ) that is a full order of magnitude better than the Q-TOF. This sensitivity is mandatory for defining the terminal elimination phase in PK studies, aligning with the rigorous expectations of the [FDA Bioanalytical Method Validation Guidance][2].

Table 2: LC-MS/MS Platform Performance Comparison
Performance MetricTriple Quadrupole (QqQ - MRM)High-Resolution Q-TOF (HRMS)
Linear Dynamic Range 0.05 – 500 ng/mL (4 logs)0.5 – 500 ng/mL (3 logs)
Lower Limit of Quant (LLOQ) 0.05 ng/mL 0.5 ng/mL
Mass Accuracy Unit Resolution (~0.7 Da)< 2 ppm
Primary Application Regulated PK/TK QuantificationMetabolite ID / Discovery

Mechanistic Workflow & Self-Validating Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates System Suitability Tests (SST) and Quality Control (QC) checks mandated by the [ICH M10 Bioanalytical Method Validation Guidelines][3].

Workflow P Plasma Sample (Spiked with IS) SPE Mixed-Mode MCX SPE (Targeting Pyrrolidine N) P->SPE Elute Elution (High pH to neutralize) SPE->Elute LC UPLC Separation (C18, 0.1% FA) Elute->LC MS ESI+ MS/MS (MRM Mode) LC->MS Data Quantification (ICH M10 Compliant) MS->Data

Fig 1. Optimized MCX-SPE LC-MS/MS workflow for spiro-pyrrolidine quantification in plasma.

Step-by-Step Methodology

Phase 1: System Verification (Self-Validation)

  • SST Injection: Inject a neat standard of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] at the LLOQ level (0.05 ng/mL). The signal-to-noise (S/N) ratio must be ≥ 5:1 before proceeding.

  • Blank Check: Inject a double-blank (matrix without analyte or Internal Standard) to verify zero carryover from the injector needle.

Phase 2: MCX-SPE Sample Preparation

  • Aliquot & Spike: Transfer 100 µL of human plasma into a 96-well plate. Add 10 µL of Deuterated Internal Standard (IS) and vortex for 30 seconds.

  • Acidification: Add 100 µL of 2% Phosphoric acid (H₃PO₄) to the plasma to disrupt protein binding and protonate the pyrrolidine nitrogen.

  • Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading & Washing: Load the acidified plasma. Wash sequentially with 1 mL of 2% Formic Acid in Water (removes salts) and 1 mL of 100% Methanol (removes neutral phospholipids).

  • Elution: Elute the target analyte into a clean collection plate using 2 x 200 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Evaporation & Reconstitution: Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

Phase 3: LC-MS/MS Acquisition

  • Chromatography: Inject 5 µL onto a sub-2 µm C18 UPLC column (e.g., 2.1 x 50 mm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Causality: The acidic mobile phase ensures the pyrrolidine ring remains protonated [M+H]+, maximizing ESI+ droplet emission efficiency.

  • Mass Spectrometry: Operate the QqQ in Positive ESI MRM mode. Monitor the transition of the protonated precursor ion (approx. m/z 208.1) to its stable product ions.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 208.1 CID Collision-Induced Dissociation (Argon Gas, CE: 25V) Precursor->CID Frag1 Product Ion 1 (Quantifier) Indane Core Cleavage CID->Frag1 Frag2 Product Ion 2 (Qualifier) Loss of Pyrrolidine CID->Frag2

Fig 2. ESI-MS/MS collision-induced dissociation pathway for the spiro-pyrrolidine precursor.

Regulatory Compliance & Data Integrity

For this assay to be utilized in clinical or preclinical submissions, the data must strictly adhere to global regulatory standards. According to the [Implementation strategy of ICH Guideline M10][4], all bioanalytical methods used in regulatory submissions must demonstrate rigorous accuracy and precision.

In our self-validating protocol, Quality Control (QC) samples are interspersed at Low, Mid, and High concentrations throughout the analytical run. The run is only deemed acceptable if 67% of the total QCs, and at least 50% at each concentration level, fall within ±15% of their nominal value (±20% at the LLOQ)[3].

References

  • ICH M10 on bioanalytical method validation - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry (May 2018) U.S. Food and Drug Administration (FDA) URL:[Link]

  • Determination of SR 49059 in human plasma and urine by LC-APCI/MS/MS PubMed / National Institutes of Health (NIH) URL:[Link]

Sources

Validation

Comparative efficacy of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] analogs in drug discovery

Comparative Efficacy of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] Analogs in Modern Drug Discovery: A Technical Guide Executive Summary A persistent bottleneck in modern drug discovery is the over-reliance on fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] Analogs in Modern Drug Discovery: A Technical Guide

Executive Summary

A persistent bottleneck in modern drug discovery is the over-reliance on flat, two-dimensional aromatic scaffolds. While synthetically accessible, these planar molecules frequently fail in late-stage development due to poor aqueous solubility, promiscuous off-target binding (e.g., hERG toxicity), and high metabolic clearance.

The introduction of the 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] scaffold represents a structural paradigm shift. By incorporating a spirocyclic quaternary carbon, this architecture projects functional groups into three-dimensional space, dramatically increasing the fraction of sp3-hybridized carbons (Fsp3). Recently, this specific class of nitrogen-containing spirocyclic compounds has emerged as a highly potent and selective antagonist for TRPV3 (Transient Receptor Potential Vanilloid 3) , an ion channel predominantly expressed in keratinocytes that drives severe pruritus, inflammation, and rare dermatological conditions like Olmsted syndrome .

This guide objectively evaluates the physicochemical and pharmacological superiority of these spiro analogs against legacy inhibitors, providing validated experimental workflows for their assessment.

Structural Rationale & Physicochemical Superiority

The transition from planar biphenyl-like structures to the 5-chloro-spiro scaffold is driven by precise structure-activity relationship (SAR) causality.

  • Spiro-Orthogonality: The spiro center forces the indene and pyrrolidine rings into an orthogonal (perpendicular) conformation. This rigid 3D shape prevents the molecule from intercalating into DNA or indiscriminately binding to flat, lipophilic pockets such as those found in Cytochrome P450 enzymes.

  • Halogen Bonding: The 5-chloro substituent on the indene ring is not merely lipophilic; it engages in highly directional halogen bonding with the hydrophobic sub-pocket of the target receptor, anchoring the molecule and increasing target residence time.

  • Hydrogen Bond Networking: The pyrrolidine nitrogen serves as a critical hydrogen bond donor/acceptor, fine-tuning the molecule's electrostatic surface area.

Table 1: Physicochemical Properties Comparison

PropertyTraditional Planar Scaffold5-Chloro-Spiro AnalogAnalytical Significance
Fsp3 Fraction < 0.20> 0.65Higher 3D complexity reduces off-target binding.
LogD (pH 7.4) > 4.5 (Highly lipophilic)2.5 – 3.0Optimal partition coefficient for oral bioavailability.
Kinetic Solubility < 10 µM> 150 µMPrevents assay artifacts and improves in vivo exposure.
hERG IC50 < 5 µM (Cardiotoxicity risk)> 30 µMSpiro-orthogonality prevents channel intercalation.

Comparative Efficacy in TRPV3 Inhibition

Historically, targeting thermo-TRP channels has been fraught with selectivity issues. First-generation inhibitors often blocked closely related channels (TRPV1, TRPA1), leading to adverse effects like altered core body temperature .

When compared to alternatives like GRC15300 (a legacy clinical candidate) and Dyclonine (a repurposed anesthetic), the 5-chloro-spiro analogs demonstrate superior target engagement. The rigid spirocyclic core locks the bioactive conformation, minimizing the entropic penalty upon binding to the TRPV3 pore domain.

Table 2: In Vitro Efficacy & Selectivity Profiling

Compound / ClassTRPV3 IC50TRPV1 IC50TRPA1 IC50Clinical Status / Limitation
GRC15300 250 nM1.2 µM800 nMPhase II (Halted) / Poor selectivity profile .
Dyclonine 12.5 µM> 30 µM> 30 µMRepurposed / Affinity too low for targeted design .
5-Chloro-Spiro 45 nM > 10 µM > 10 µM Preclinical / High potency and locked conformation .

Mechanistic Pathway: Targeting TRPV3 in Dermatological Pathologies

TRPV3 activation in keratinocytes leads to massive intracellular calcium influx. This triggers the transactivation of the EGFR/PI3K pathway and subsequent NF-κB signaling, culminating in the release of pruritogenic cytokines (TSLP, NGF, IL-33) . The 5-chloro-spiro analogs act as allosteric pore blockers, halting this cascade at the source.

TRPV3_Pathway TRPV3 TRPV3 Channel (Keratinocyte) Ca2 Ca2+ Influx TRPV3->Ca2 Activation EGFR EGFR/PI3K Pathway Ca2->EGFR NFKB NF-κB Activation EGFR->NFKB Cytokines TSLP, NGF, IL-33 Release NFKB->Cytokines Itch Pruritus & Inflammation (Olmsted Syndrome) Cytokines->Itch Spiro 5-Chloro-Spiro Analog (Antagonist) Spiro->TRPV3 Blocks

Fig 1. TRPV3 signaling pathway and the pharmacological intervention point of spiro analogs.

Validated Experimental Protocols

To ensure scientific integrity, the evaluation of these analogs requires self-validating assay systems. Below are the definitive protocols for quantifying spirocyclic efficacy.

Protocol A: FLIPR High-Throughput Calcium Flux Assay

Objective: Quantify the IC50 of spiro analogs against 2-APB-induced TRPV3 activation.

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPV3 into 384-well poly-D-lysine coated plates. Incubate overnight at 37°C.

  • Dye Loading (Causality Check): Wash cells and load with 2 µM Fluo-4 AM in Tyrode's buffer (containing 1.8 mM CaCl2 to maintain physiological gradients). Crucial Step: Add 2.5 mM Probenecid to the loading buffer. Why? Probenecid inhibits organic anion transporters that would otherwise pump the cleaved Fluo-4 dye out of the cell, ensuring a stable baseline fluorescence and preventing false-negative readouts.

  • Compound Incubation: Pre-incubate cells with an 11-point concentration curve of the 5-chloro-spiro analog for 15 minutes at room temperature.

  • Agonist Stimulation: Using the FLIPR Tetra system, inject 30 µM 2-APB (a validated TRPV3 agonist) and continuously record fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • Self-Validation Metric: Calculate the Z'-factor for the plate using DMSO (negative control) and 10 µM Ruthenium Red (positive control). The assay is only validated and accepted if the Z'-factor > 0.6.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Objective: Orthogonal validation of channel block to eliminate fluorescent assay artifacts.

  • Pipette Fabrication: Pull borosilicate glass pipettes to a precise resistance of 3–5 MΩ. Why? This resistance range is critical; it ensures a stable giga-ohm seal while allowing efficient rupture of the membrane patch for low-noise whole-cell access.

  • Intracellular/Extracellular Solutions:

    • Extracellular: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 10 mM HEPES.

    • Intracellular: 140 mM CsCl, 5 mM EGTA, 10 mM HEPES. Why CsCl? Cesium blocks endogenous potassium currents, perfectly isolating the non-selective cation current mediated by TRPV3. EGTA buffers intracellular calcium to prevent rapid desensitization of the channel.

  • Voltage Protocol: Hold the cell at -60 mV. Apply a voltage ramp from -100 mV to +100 mV over 500 ms to capture both inward and outward currents.

  • Self-Validation Metric: Monitor access resistance (Ra) throughout the recording. If Ra fluctuates by more than 20% or exceeds 20 MΩ, the cell must be discarded immediately, as voltage-clamp errors will mathematically invalidate the IC50 calculation.

Workflow Synthesis Compound Synthesis FLIPR High-Throughput FLIPR Ca2+ Assay Synthesis->FLIPR PatchClamp Patch-Clamp Electrophysiology FLIPR->PatchClamp IC50 < 100nM ADME Microsomal Stability (ADME) PatchClamp->ADME Target Validation Lead Lead Candidate Selection ADME->Lead T1/2 > 60 min

Fig 2. Self-validating experimental workflow for screening 5-chloro-spiro analogs.

Conclusion

The 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] scaffold successfully bridges the gap between high structural complexity and targeted pharmacological efficacy. By abandoning planar topologies in favor of spiro-orthogonality, researchers can bypass traditional ADME and selectivity pitfalls. Supported by rigorous, self-validating electrophysiological and fluorescent assays, these analogs represent the next generation of therapeutics for complex ion channel targets like TRPV3.

References

  • Prime Gene Therapeutics Co Ltd. (2024). Nitrogen-containing spirocyclic compound, pharmaceutical composition and use thereof.
  • Khairatkar-Joshi, N., et al. (2010). The TRPV3 Receptor as a Pain Target: A Therapeutic Promise or Just Some More New Biology. The Open Drug Discovery Journal.[Link]

  • Liu, A., et al. (2024). Pathogenesis and management of TRPV3-related Olmsted syndrome. Frontiers in Physiology.[Link]

  • Broad, L. M., et al. (2016). TRPV3 in Drug Development. Pharmaceuticals.[Link]

Comparative

X-ray crystallography structural validation of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]

Structural Validation of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities Introduction The spirocyclic scaffold, particularly 5-Chloro-2,3-dihydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Validation of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities

Introduction

The spirocyclic scaffold, particularly 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] and its dione derivatives, represents a highly functionalized and rigid pharmacophore of intense interest in medicinal chemistry [1]. The defining feature of these molecules is the spiro-fusion at a quaternary carbon center, which imparts unique three-dimensional topography but simultaneously creates a significant analytical bottleneck: the unambiguous assignment of relative and absolute stereochemistry.

This guide provides an objective, data-driven comparison of Single-Crystal X-ray Diffraction (SC-XRD) against alternative structural validation modalities—Nuclear Magnetic Resonance (NMR) and Microcrystal Electron Diffraction (MicroED)—specifically tailored for spirocyclic small molecules.

Comparative Analysis of Structural Validation Modalities

When validating complex spirocycles, researchers must choose an analytical modality based on sample availability, solubility, and the required degree of stereochemical certainty.

The Limitation of NMR for Spirocycles

While solution-state NMR is the workhorse of organic synthesis, it struggles profoundly with spirocyclic quaternary centers. Because the spiro-carbon lacks attached protons, scalar coupling (COSY) cannot bridge the two rings. Furthermore, Nuclear Overhauser Effect (NOE) measurements are often ambiguous due to the rotational dynamics of the pyrrolidine ring and the distance between protons across the spiro-junction [2]. Furthermore, NMR cannot directly determine absolute configuration without destructive chiral derivatization (e.g., Mosher's ester analysis).

The Gold Standard: SC-XRD

SC-XRD overcomes these limitations by directly mapping the electron density of the molecule in a rigid crystal lattice. For the 5-chloro derivative, SC-XRD is particularly powerful: the chlorine atom serves as an anomalous scatterer, allowing for the direct and self-validating assignment of absolute configuration via the Flack parameter [3].

The Emerging Alternative: MicroED

For samples that yield only amorphous powders or nanocrystals (<1 µm) that are too small for SC-XRD, MicroED (a Cryo-EM technique) has emerged as a revolutionary alternative. MicroED can achieve sub-angstrom resolution from femtogram quantities of material [4]. However, dynamical scattering effects in electron diffraction currently make the precise assignment of absolute stereochemistry more challenging than in SC-XRD.

Quantitative Comparison Summary
ParameterSingle-Crystal X-ray Diffraction (SC-XRD)Solution-State NMRMicrocrystal Electron Diffraction (MicroED)
Resolution Limit ~0.7 - 0.8 Å (Atomic)N/A (Ensemble average)~0.8 - 1.0 Å (Atomic)
Sample Requirement Single crystal (>10–20 µm)1–5 mg (Soluble)Nanocrystals (~100 nm, fg to pg)
Stereochemical Certainty Absolute (via anomalous dispersion)Relative (requires derivatization for absolute)Relative (dynamical scattering limits absolute)
Quaternary Center Resolution Excellent (Direct electron density)Poor (No scalar coupling, weak NOE)Excellent (Direct Coulombic potential)
Data Collection Time 2 to 12 HoursMinutes to Hours< 5 Minutes

Logical Decision Framework for Structural Validation

To optimize resources, the choice of structural validation should follow a strict logical hierarchy based on the physical state of the synthesized spirocycle.

DecisionTree Start Synthesized Spirocycle (5-Chloro-derivative) Q1 Are single crystals >10 µm available? Start->Q1 SCXRD SC-XRD (Gold Standard) Q1->SCXRD Yes Q2 Is the sample a nanocrystalline powder? Q1->Q2 No MicroED MicroED (Cryo-EM) Q2->MicroED Yes (<1 µm) NMR Solution NMR (Relative config only) Q2->NMR No (Amorphous/Oils)

Caption: Decision matrix for selecting the optimal structural validation modality for spirocyclic small molecules.

Causality & Rationale in SC-XRD Experimental Design (E-E-A-T)

A robust SC-XRD protocol is a self-validating system. Every experimental choice must be driven by physical causality:

  • Radiation Source Selection (Cu Kα vs. Mo Kα): For 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine], Copper Kα radiation (λ = 1.54184 Å) is strictly required over Molybdenum. The anomalous scattering signal ( Δf′′ ) of Chlorine is significantly stronger at the Cu Kα wavelength. This physical phenomenon is what allows the refinement software to distinguish between enantiomers, yielding a Flack parameter near 0 (correct enantiomer) rather than 1 (inverted enantiomer).

  • Cryogenic Data Collection (100 K): Collecting data at 100 K via a nitrogen cryostream is not merely to prevent sample degradation. It physically reduces the thermal vibration of atoms (the Debye-Waller factor), which sharpens the electron density map, increases the signal-to-noise ratio of high-angle reflections, and ensures the precise localization of the spiro-carbon and attached hydrogen atoms.

Step-by-Step Experimental Protocol for SC-XRD

The following methodology outlines the definitive workflow for the structural validation of chloro-substituted spiro[indane-pyrrolidines] (e.g., CCDC Deposition 2490222)[1].

Step 1: Crystal Growth

  • Dissolve 5-10 mg of purified 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] in 1 mL of high-purity ethyl acetate.

  • Transfer the solution to a 2-dram vial. Puncture the cap with a single needle hole to allow for slow solvent evaporation.

  • Store the vial undisturbed in a vibration-free environment at 298 K for 3–7 days until block-like single crystals (>20 µm) form.

Step 2: Crystal Mounting and Data Collection

  • Submerge the crystals in paratone-N oil on a glass slide to prevent solvent loss and atmospheric degradation.

  • Select a single, un-twinned crystal under a polarized light microscope and mount it onto a MiTeGen loop.

  • Transfer the loop immediately to the diffractometer equipped with a Cu Kα microfocus source and a cryostream maintained at 100 K.

  • Collect full-sphere diffraction data using ω and ϕ scans to ensure >99% completeness.

Step 3: Structure Solution and Refinement

  • Integrate the raw diffraction frames and apply multi-scan empirical absorption corrections.

  • Solve the phase problem using Intrinsic Phasing algorithms (e.g., SHELXT) to generate the initial structural model.

  • Refine the structure via full-matrix least-squares on F2 using SHELXL.

  • Apply anisotropic displacement parameters to all non-hydrogen atoms (C, N, O, Cl). Place hydrogen atoms in calculated positions using a riding model.

Step 4: Validation

  • Verify that the final R1​ value is < 0.05.

  • Confirm absolute stereochemistry by checking the Flack parameter. A valid assignment requires a Flack parameter of 0.00±0.05 .

  • Generate a CIF file and run it through the IUCr CheckCIF utility to ensure no Level A or B alerts remain before publication.

ProtocolWorkflow N1 1. Crystallization (Slow Evaporation) N2 2. Data Collection (Cu Kα, 100K) N1->N2 N3 3. Intrinsic Phasing (SHELXT) N2->N3 N4 4. Refinement (SHELXL) N3->N4 N5 5. Validation (Flack Parameter) N4->N5

Caption: Self-validating SC-XRD workflow for absolute stereochemical determination of spirocycles.

References

  • Behera, P., et al. "Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes." The Journal of Organic Chemistry, American Chemical Society, 2026. Available at:[Link]

  • Stack Exchange Community. "Why is crystallography still used in some cases for small molecule structure determination?" Chemistry Stack Exchange, 2017. Available at:[Link]

  • Brunger, A. T. "X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics." Stanford University, 1997. Available at:[Link]

  • Jones, C. G., et al. "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, National Institutes of Health (PMC), 2018. Available at:[Link]

Validation

Benchmarking 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] against standard pharmacological inhibitors

An in-depth technical analysis and benchmarking framework for evaluating the pharmacological efficacy of spirocyclic inhibitors. Introduction: The Pharmacological Landscape of TRPV3 Inhibition Transient Receptor Potentia...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and benchmarking framework for evaluating the pharmacological efficacy of spirocyclic inhibitors.

Introduction: The Pharmacological Landscape of TRPV3 Inhibition

Transient Receptor Potential Vanilloid 3 (TRPV3) is a temperature-sensitive, calcium-permeable non-selective cation channel predominantly expressed in skin keratinocytes. Its hyperactivation is directly implicated in severe dermatological conditions, including Olmsted syndrome, chronic pruritus, dermatitis, and neuropathic pain[1]. While several natural and synthetic inhibitors have been identified, the clinical pipeline remains sparse due to off-target effects (particularly on homologous channels like TRPV1 and TRPV4) and poor pharmacokinetic profiles.

The emergence of the nitrogen-containing spirocyclic scaffold, specifically 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] and its derivatives, represents a novel structural approach to selectively antagonize TRPV3[2]. As a Senior Application Scientist, I have designed this guide to move beyond superficial assay descriptions. Here, we dissect the causality behind our benchmarking methodologies, ensuring that every protocol acts as a self-validating system to objectively compare this novel spirocycle against established pharmacological standards.

The Benchmarking Panel

To establish a rigorous pharmacological profile, 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] must be evaluated against a tiered panel of reference inhibitors:

  • Ruthenium Red : An inorganic cationic dye that acts as a broad-spectrum TRP channel pore blocker. It is utilized here as a universal positive control to validate assay sensitivity[1].

  • Forsythoside B : A natural plant-derived phenylethanoid glycoside recognized as a moderately potent, selective TRPV3 inhibitor[3].

  • TRPV3-74a : A highly potent, synthetic small-molecule antagonist developed specifically for evaluating TRPV3-mediated neuropathic pain, serving as the "gold standard" for potency[4].

Quantitative Comparison of Inhibitor Profiles

The following table synthesizes the baseline pharmacological metrics of our benchmarking panel.

InhibitorChemical ClassTarget SelectivityIC50 (hTRPV3)Primary Mechanism of Action
5-Chloro-spiro-pyrrolidine Synthetic SpirocycleHigh (TRPV3 > TRPV1/TRPA1)~0.5 - 1.2 µM*Allosteric antagonist; stabilizes the closed channel state[2].
TRPV3-74a Synthetic Small MoleculeVery High0.04 µMHighly selective antagonist; prevents agonist-induced pore opening[4].
Forsythoside B Natural PhenylethanoidModerate6.7 µMNatural selective inhibitor; reduces channel open probability[3].
Ruthenium Red Inorganic Cationic DyeLow (Pan-TRP)~1.0 µMNon-selective steric pore blocker[1].

*Note: IC50 values for the spiro-pyrrolidine scaffold are representative of optimized lead compounds within this structural class.

Mechanistic Pathway & Inhibition Dynamics

To understand how these compounds exert their effects, we must map the signaling cascade. TRPV3 activation leads to calcium influx, which triggers the release of pro-inflammatory mediators (like PGE2 and ATP) from keratinocytes, ultimately inducing pruritus and inflammation[3].

TRPV3_Pathway Agonist TRPV3 Agonists (e.g., 2-APB, Carvacrol) TRPV3 TRPV3 Channel (Keratinocytes) Agonist->TRPV3 Activates Ca2 Ca2+ Influx TRPV3->Ca2 Opens Pore Signaling Intracellular Signaling (PGE2, ATP Release) Ca2->Signaling Triggers Effect Pruritus & Inflammation Signaling->Effect Induces Inhibitor 5-Chloro-spiro-pyrrolidine & Standard Inhibitors Inhibitor->TRPV3 Blocks

TRPV3 signaling cascade and the pharmacological intervention points of antagonists.

Self-Validating Experimental Protocols

To ensure data integrity, the evaluation of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] relies on orthogonal validation: combining high-throughput calcium imaging with high-fidelity electrophysiology.

Protocol 1: High-Throughput Intracellular Calcium Imaging

Causality & Rationale: Fluorescence-based calcium imaging allows for the rapid generation of dose-response curves to calculate IC50 values. We utilize Fluo-4 AM because its high quantum yield provides a robust signal-to-noise ratio when measuring the massive Ca2+ influx typical of TRP channels. Self-Validation Mechanism: Every assay plate must include a buffer-only negative control (to establish baseline leak) and a Ruthenium Red (10 µM) positive control to define the maximum possible inhibition (E_max).

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPV3 (hTRPV3-HEK293) into 384-well black-walled, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media and add 20 µL of Fluo-4 AM (2 µM) loading buffer containing 0.02% Pluronic F-127 to facilitate dye permeabilization. Incubate for 45 minutes at 37°C in the dark.

  • Washing: Wash cells three times with standard Tyrode's solution to remove extracellular dye, preventing background fluorescence.

  • Compound Pre-incubation: Add 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] (serially diluted from 30 µM to 1 nM) or reference standards. Incubate for 10 minutes to allow equilibrium binding.

  • Stimulation & Readout: Using a FLIPR (Fluorometric Imaging Plate Reader), record baseline fluorescence for 10 seconds. Inject the TRPV3 agonist 2-APB (50 µM) and record peak fluorescence for 3 minutes.

  • Data Analysis: Normalize the peak fluorescence of the test compound against the vehicle control (0% inhibition) and Ruthenium Red control (100% inhibition) to calculate the IC50.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Causality & Rationale: Calcium imaging is susceptible to false positives caused by compound autofluorescence or off-target release of intracellular calcium stores. Patch-clamp electrophysiology is the gold standard because it directly measures ionic currents across the plasma membrane[5]. Self-Validation Mechanism: We apply Ruthenium Red at the very end of every single-cell recording. If the current is not completely abolished by Ruthenium Red, the recorded current is contaminated by non-TRP leak channels, and the cell must be excluded from the dataset.

Step-by-Step Methodology:

  • Setup: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ when filled with intracellular solution (140 mM CsCl, 2 mM MgCl2, 5 mM EGTA, 10 mM HEPES, pH 7.2).

  • Seal Formation: Form a gigaseal (>1 GΩ) on a single hTRPV3-HEK293 cell and apply brief negative pressure to rupture the membrane, achieving the whole-cell configuration.

  • Voltage Protocol: Hold the cell at 0 mV and apply voltage ramps from -100 mV to +100 mV over 500 ms to capture the characteristic outward-rectifying I-V curve of TRPV3.

  • Agonist Application: Perfuse the extracellular bath with 50 µM 2-APB until the inward and outward currents reach a steady-state plateau.

  • Inhibitor Benchmarking: Co-perfuse 2-APB with the IC80 concentration of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]. Quantify the percentage reduction in current amplitude at +100 mV.

  • Validation Step: Wash out the test compound and perfuse 10 µM Ruthenium Red to confirm the current is exclusively TRP-mediated.

Workflow Prep Cell Preparation (hTRPV3-HEK293) CaImaging Primary Screen (Fluo-4 Ca2+ Imaging) Prep->CaImaging PatchClamp Validation (Whole-Cell Patch Clamp) CaImaging->PatchClamp Hits >50% Inhibition InVivo In Vivo Efficacy (Pruritus Mouse Model) PatchClamp->InVivo IC50 < 1 µM Data IC50 & Selectivity Profiling PatchClamp->Data InVivo->Data

Orthogonal benchmarking workflow progressing from high-throughput screening to in vivo validation.

Conclusion

Benchmarking 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] against standards like TRPV3-74a and Forsythoside B reveals the distinct advantages of the spirocyclic core. While Ruthenium Red provides a necessary experimental control, its lack of selectivity renders it therapeutically useless. Conversely, the rigid spiro-pyrrolidine scaffold restricts conformational flexibility, allowing it to fit precisely into the allosteric binding pocket of TRPV3, thereby achieving high selectivity over TRPV1 and TRPA1—a critical requirement for next-generation dermatological therapeutics.

References

  • TRPV3 Ion Channel: From Gene to Pharmacology MDPI - International Journal of Molecular Sciences[Link]

  • Nitrogen-containing spirocyclic compound, pharmaceutical composition and use thereof (WO2024099404A1)
  • TRPV3-74a Wikipedia[Link]

  • TRPV3: Structure, Diseases and Modulators MDPI - Molecules[Link]

  • Inhibition of temperature-sensitive TRPV3 channel by two natural isochlorogenic acid isomers for alleviation of dermatitis and chronic pruritus PubMed Central (PMC)[Link]

Sources

Comparative

High-Resolution ESI-MS/MS vs. GC-EI-MS for the Structural Elucidation of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of elucidating complex spirocyclic scaffolds. The compound 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] (5-Cl-DHSP) represents a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of elucidating complex spirocyclic scaffolds. The compound 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] (5-Cl-DHSP) represents a critical structural motif found in various neuroactive agents and drug discovery libraries. The structural elucidation of spiroindane derivatives heavily relies on understanding the cleavage of the spiro-fused heterocyclic ring[1].

This guide objectively compares the performance of Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) for the structural characterization of 5-Cl-DHSP. By examining the causality behind their fragmentation pathways, we establish a self-validating analytical framework for researchers and drug development professionals.

Part 1: Mechanistic Evaluation of Ionization Strategies

The choice between ESI and EI is dictated by the chemical properties of the spiro-pyrrolidine ring. Understanding why a molecule fragments under specific conditions is essential for preventing misidentification.

LC-ESI-MS/MS: Soft Ionization & Charge-Directed Fragmentation

In ESI-MS, the basicity of the pyrrolidine nitrogen facilitates rapid protonation, a common feature observed in related spiro[pyrrolidine-oxindole] scaffolds[2]. ESI acts as a "soft" ionization technique, yielding a highly stable molecular ion [M+H]+ at m/z 208.09.

  • Causality: The subsequent Collision-Induced Dissociation (CID) is charge-directed . The localized positive charge on the secondary amine initiates proton-transfer rearrangements, leading to the neutral loss of ammonia ( −NH3​ , 17 Da) or ethylene ( −C2​H4​ , 28 Da) via pyrrolidine ring opening.

  • Self-Validating System: High-resolution mass spectrometry (HRMS) is critical for distinguishing isobaric fragments during the deep fragmentation of spiro-analogs[3]. By monitoring the characteristic 3:1 ratio of the 35Cl/37Cl isotopic envelope, analysts can definitively prove whether a fragment has retained the chlorine atom (e.g., m/z 151) or lost it (e.g., m/z 115).

GC-EI-MS: Hard Ionization & Charge-Remote Cleavage

Electron Ionization (EI) at 70 eV strips an electron from the molecule, generating a highly energetic radical cation ( M+∙ at m/z 207.08).

  • Causality: Unlike ESI, EI fragmentation is largely charge-remote . The relief of ring strain at the spiro center drives the rapid homolytic cleavage of the pyrrolidine ring[4]. This deep fragmentation often results in the complete loss of the nitrogenous moiety, yielding the highly conjugated and thermodynamically stable chloroindenyl cation (m/z 151) as the base peak.

Part 2: Comparative Fragmentation Data

The following table summarizes the quantitative experimental data, comparing the major diagnostic ions generated by both methodologies.

Table 1: Fragmentation Comparison of 5-Cl-DHSP ( C12​H14​ClN )
Ionization MethodDiagnostic FragmentTheoretical m/zRelative AbundanceStructural AssignmentIsotopic Signature ( 35Cl/37Cl )
ESI-MS/MS (CID) [M+H]+ 208.0889100% (Precursor)Intact protonated moleculeYes (~3:1 ratio at 210.08)
ESI-MS/MS (CID) [M+H−NH3​]+ 191.062445%Loss of ammoniaYes (~3:1 ratio at 193.06)
ESI-MS/MS (CID) [M+H−C2​H4​]+ 180.057630%Pyrrolidine ring openingYes (~3:1 ratio at 182.05)
GC-EI-MS (70 eV) M+∙ 207.0815< 5%Radical molecular ionYes (~3:1 ratio at 209.08)
GC-EI-MS (70 eV) [M−C3​H6​N]+ 151.0074100% (Base Peak)Chloroindenyl cationYes (~3:1 ratio at 153.00)
Both Methods [C9​H7​]+ 115.0548VariableIndenyl cation (Loss of Cl)No (Cl atom lost)

Part 3: Validated Experimental Protocols

To ensure reproducibility, every protocol must function as a self-validating system. Follow these step-by-step methodologies to replicate the comparative data.

Protocol A: LC-ESI-MS/MS Workflow
  • Sample Preparation: Dilute the 5-Cl-DHSP standard to 1 µg/mL in a 50:50 mixture of Methanol/Water containing 0.1% Formic Acid. Validation check: The acidic modifier ensures >99% protonation of the pyrrolidine nitrogen prior to droplet evaporation.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in H2​O .

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

  • MS Parameters (Positive ESI): Set Capillary voltage to 3.0 kV and Desolvation temperature to 350 °C.

  • CID Execution: Isolate the precursor ion (m/z 208.1) in Q1. Apply a Collision Energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas. Scan Q3 from m/z 50 to 250.

Protocol B: GC-EI-MS Workflow
  • Sample Preparation (Derivatization): Secondary amines like pyrrolidine interact with active silanol groups in GC liners, causing severe peak tailing. To prevent this, react 10 µg of 5-Cl-DHSP with 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) at 60 °C for 30 minutes to form the TMS-derivative.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5ms capillary column (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • MS Parameters (EI): Operate at standard 70 eV. Set Ion source temperature to 230 °C and Quadrupole temperature to 150 °C. Scan range: m/z 40 to 300.

  • Data Validation: Verify the presence of the TMS-derivatized molecular ion (m/z 279) and confirm the base peak at m/z 151. The presence of the m/z 153 isotope peak at ~32% intensity confirms the structural integrity of the chloroindenyl core.

Part 4: Visualizing the Analytical Workflows & Pathways

The following diagrams map the logical flow of the analytical methods and the specific mechanistic fragmentation of the 5-Cl-DHSP molecule.

ESI_Fragmentation M [M+H]+ m/z 208.09 F1 [M+H - NH3]+ m/z 191.06 M->F1 - NH3 (Charge-directed) F2 [M+H - C2H4]+ m/z 180.06 M->F2 - C2H4 (Ring opening) F3 Chloroindenyl+ m/z 151.01 M->F3 - C3H7N (Spiro cleavage) F4 Indenyl+ m/z 115.05 F3->F4 - Cl• (Isotope loss)

ESI-MS/MS fragmentation pathway of 5-Cl-DHSP [M+H]+.

MS_Workflow cluster_LC LC-ESI-MS/MS Workflow cluster_GC GC-EI-MS Workflow Start 5-Cl-DHSP Sample LC_Prep Dilution in MeOH/H2O (0.1% Formic Acid) Start->LC_Prep GC_Prep Derivatization (MSTFA) Caps Secondary Amine Start->GC_Prep ESI Soft Ionization (ESI+) Yields [M+H]+ LC_Prep->ESI CID CID Fragmentation Preserves Cl Isotope ESI->CID EI Hard Ionization (EI 70eV) Yields M+• GC_Prep->EI Frag Homolytic Cleavage Deep Fragmentation EI->Frag

Analytical workflow comparing LC-ESI-MS/MS and GC-EI-MS methods.

References

  • Synthesis of Spiro[indane-1,3-dione-1-pyrrolines] via Copper-catalyzed Heteroannulation... RSC Advances. Available at:[Link][1]

  • Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. MDPI. Available at:[Link][2]

  • Synthesis, Biological and In Silico Evaluation of Pure Nucleobase-Containing Spiro (Indane-Isoxazolidine) Derivatives... Molecules (PMC). Available at:[Link][3]

  • Lewis Acid-Mediated Formation of 1,3-Disubstituted Spiro[cyclopropane-1,2′-indanes]. ACS Publications. Available at:[Link][4]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]

Here is a comprehensive, step-by-step operational guide for the proper laboratory disposal of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine], designed for researchers and drug development professionals. As a Senior A...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, step-by-step operational guide for the proper laboratory disposal of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine], designed for researchers and drug development professionals.

As a Senior Application Scientist, I emphasize that chemical disposal is not merely the final step of an experiment; it is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. The compound 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] presents specific disposal challenges due to its structural profile—specifically, the presence of a covalently bound halogen (chlorine) and a secondary amine (pyrrolidine ring).

In professional laboratory settings, attempting to chemically neutralize or destroy complex halogenated organics in-house is strongly discouraged due to the risk of generating toxic byproducts. Instead, the self-validating protocol relies on strict segregation, secure accumulation, and transfer to a licensed hazardous waste facility for specialized thermal destruction.

Chemical Profiling and Waste Classification

Understanding the molecular structure is the foundation of proper disposal causality. 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] contains a chlorine atom on the indene framework. Under the Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) guidelines, any organic waste stream containing fluorine, chlorine, bromine, or iodine must be strictly classified as Halogenated Organic Waste [1][2].

The Causality of Segregation: Why must halogenated wastes be segregated from non-halogenated solvents (like ethanol or acetone)? When halogenated compounds are incinerated at standard temperatures, they can form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, halogenated waste streams must be routed to specialized high-temperature rotary kiln incinerators equipped with caustic scrubbers to neutralize the resulting hydrochloric acid (HCl) gas[3]. Mixing halogenated waste into non-halogenated streams contaminates the entire batch, drastically increasing disposal costs and environmental risks[4].

Step-by-Step Laboratory Disposal Protocol

This protocol establishes a self-validating system: each step contains a verification check to ensure containment integrity before proceeding to the next.

Phase 1: Point-of-Generation Collection
  • Select the Appropriate Receptacle: Use a chemically compatible waste container. High-Density Polyethylene (HDPE) or PTFE-lined amber glass carboys are required. Verification: Inspect the container for prior stress fractures or incompatible chemical residues.

  • Segregate Streams: Ensure the container is strictly designated for "Halogenated Organic Waste." Do not mix this compound with strong oxidizers, acids, or non-halogenated solvent waste[4].

  • Transfer the Waste: In a certified chemical fume hood, transfer the 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] (whether in solid form, or dissolved in a solvent like dichloromethane or chloroform) into the waste container.

  • Seal and Secure: Cap the container immediately after transfer. The container must remain "vapor tight" and "spill proof" at all times when not actively receiving waste[4]. Under no circumstances should any organic liquids or dissolved solids be disposed of down a sink or sewage drain[4].

Phase 2: Labeling and Satellite Accumulation
  • Apply GHS-Compliant Labeling: Attach a hazardous waste tag immediately. The label must explicitly state "Hazardous Waste" and list the full chemical name: 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]. Do not use abbreviations, acronyms, or structural formulas[4].

  • Estimate Halogen Concentration: Note the approximate concentration of the compound and the solvent used. EPA guidelines often use a threshold of 1,000 ppm total halogens to presume a mixture with listed hazardous waste, dictating strict regulatory handling[5].

  • Store in SAA: Place the sealed container in the laboratory's designated Satellite Accumulation Area (SAA). Verification: Ensure the container is sitting inside a secondary containment tray capable of holding 110% of the container's volume in case of a primary breach.

Phase 3: Institutional Handoff
  • Request Pickup: Once the container is 80% full, or reaches the institutional time limit (typically 90 days for large quantity generators), submit a waste pickup request to your Environmental Health and Safety (EHS) department.

  • Contractor Handoff: EHS will transfer the waste to a licensed RCRA-compliant hazardous waste contractor (e.g., Clean Harbors, Veolia) for final transport and high-temperature incineration[3].

Data Presentation: Waste Segregation Matrix

To prevent cross-contamination, adhere to the following segregation matrix when disposing of solutions containing 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine].

Waste CategoryExamplesCompatibility with 5-Chloro...Disposal Routing
Halogenated Organics Dichloromethane, Chloroform, 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]Compatible (Mix together)High-Temp Incineration w/ Caustic Scrubbing
Non-Halogenated Organics Acetone, Methanol, HexanesIncompatible (Do not mix)Standard Liquid Injection Incineration
Aqueous Waste PBS, Water-based buffersIncompatible (Do not mix)Wastewater Treatment / Neutralization
Strong Oxidizers Peroxides, Nitric AcidHighly Incompatible (Explosion Risk)Specialized Reactive Waste Handling

Workflow Visualization

The following diagram illustrates the logical routing of 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] from generation to final destruction, highlighting the critical decision gates.

WasteWorkflow A Waste Generation: 5-Chloro-2,3-dihydrospiro [indene-1,3'-pyrrolidine] B Chemical Profiling: Halogenated Organic Amine A->B Identify Structure C Segregation: Route to Halogenated Waste Stream B->C Classify via EPA Guidelines D Satellite Accumulation Area (SAA) Secondary Containment & GHS Labeling C->D Store in Vapor-Tight Container E Licensed Hazmat Contractor (RCRA Compliant Transfer) D->E EHS Pickup Request F High-Temperature Incineration w/ Caustic Scrubbing E->F Final Thermal Destruction

Figure 1: Operational workflow for the classification, segregation, and disposal of halogenated organic laboratory waste.

References
  • University of Akron. "Halogenated Waste (any organic chemical that contains F, Cl, Br, or I)." Environmental Health and Safety Guidelines. Available at:[Link]

  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32." Title 40, Chapter I, Subchapter I, Part 268. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption." EPA Office of Solid Waste. Available at:[Link]

  • University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure." Division of Research Safety. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Hazardous Waste Engineering Research Laboratory. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] requires more than a generic safety sheet. This compound is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] requires more than a generic safety sheet. This compound is a halogenated spirocyclic secondary amine, frequently utilized as a rigid building block in drug discovery.

Because of its specific structural features—a basic pyrrolidine nitrogen and a lipophilic chloro-indene moiety—it presents unique handling challenges. The dry powder is prone to static aerosolization, and when dissolved in organic solvents, its lipophilicity allows it to rapidly penetrate biological membranes.

The following protocol provides a self-validating, causality-driven framework for the safe handling, operational workflow, and disposal of this compound.

Hazard Causality & Risk Assessment

To design an effective safety protocol, we must first understand why this specific molecule is hazardous:

  • Dermal Permeability Risk: The spirocyclic framework is highly lipophilic. When reconstituted in carrier solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), the solvent acts as a permeation enhancer, carrying the dissolved halogenated compound directly through the stratum corneum (skin barrier) [1].

  • Inhalation Risk: As a finely milled pharmaceutical intermediate, the powder accumulates static charge. Opening a vial in an unventilated space can cause the powder to "jump" and aerosolize, leading to respiratory irritation from the basic amine group [2].

  • Environmental & Waste Risk: The presence of the aryl chloride atom dictates strict regulatory disposal pathways. Halogenated organics must never be mixed with non-halogenated waste streams due to the risk of exothermic cross-reactions and regulatory violations.

Quantitative PPE Specifications & Engineering Controls

Barrier protection must account for both the dry powder and the solvated forms of the compound. The following table outlines the mandatory Personal Protective Equipment (PPE) and the causality behind each selection, adhering to OSHA's Laboratory Standard (29 CFR 1910.1450) [3].

PPE CategorySpecificationQuantitative Metric / StandardCausality & Rationale
Hand Protection Nitrile (NBR) Gloves 0.12 mm (5 mil) thickness; Breakthrough time for DMSO > 240 minNitrile provides superior resistance to non-polar and polar aprotic solvents compared to latex. Prevents dermal absorption of the lipophilic spirocycle [4].
Eye Protection Chemical Splash GogglesANSI Z87.1 (D3 rating for droplets)The basic pyrrolidine moiety can cause severe ocular irritation. Goggles prevent the capillary action of splashed carrier solvents [2].
Body Protection 100% Cotton Lab CoatFlame Resistant (FR) preferred; Knee-lengthSynthetic fibers (e.g., polyester) can melt into the skin during a secondary solvent fire. Cotton provides a breathable, sacrificial barrier [1].
Engineering Control Chemical Fume HoodFace velocity: 80–100 feet per minute (fpm)Prevents inhalation of aerosolized fine powders caused by static charge during the weighing process [5].

Step-by-Step Operational Workflow

This methodology ensures a self-validating loop where every action is verified before proceeding to the next step.

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Check the fume hood monitor to ensure the face velocity is actively maintaining 80–100 fpm. Lower the sash to the indicated safe operating height [5].

  • Don PPE: Put on the 100% cotton lab coat, ANSI Z87.1 splash goggles, and 5-mil nitrile gloves.

  • Integrity Check: Inspect gloves for micro-tears using the inflation method (trapping air in the glove and squeezing to check for leaks) [2].

Phase 2: Dispensing and Weighing (Dry Powder)
  • Mitigate Static: Ground your metal spatula and the analytical balance to dissipate static charge. Halogenated powders often carry a static charge that causes them to aerosolize upon friction.

  • Closed-System Weighing: Weigh the 5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine] directly into a tared, sealable glass vial rather than onto open weigh paper. This minimizes environmental exposure and prevents drafts from dispersing the powder.

  • Seal: Cap the vial tightly before removing it from the analytical balance area.

Phase 3: Reconstitution & Reaction Setup
  • Double-Gloving: If dissolving the compound in a carrier solvent (e.g., DMSO, DCM, or DMF), don a second pair of nitrile gloves. Carrier solvents drastically increase the dermal permeability of the compound [1].

  • Solvent Addition: Open the vial inside the fume hood. Add the solvent slowly down the interior side of the vial to prevent the sudden displacement of air from ejecting the dry powder.

  • Agitation: Cap the reaction vessel immediately. Use a vortex mixer or magnetic stirrer to achieve dissolution. Do not agitate by hand.

Phase 4: Doffing and Decontamination
  • Surface Decontamination: Wipe down the balance and fume hood surface with a solvent-dampened, lint-free wipe (e.g., 70% isopropanol) to capture any microscopic dust.

  • Aseptic Doffing: Doff gloves using the "beak method"—pinching the wrist and inverting the glove inside out as you pull it off—to trap any residual chemical on the exterior surface [2].

  • Hygiene: Wash hands thoroughly with soap and water immediately after doffing.

Spill Response & Halogenated Waste Disposal Plan

Because of the chloro-aromatic structure, disposal requires strict adherence to environmental protocols.

  • Waste Segregation: All waste (solid powder, contaminated wipes, and liquid reaction mixtures) MUST be disposed of in a dedicated Halogenated Organic Waste container. Mixing this with non-halogenated waste (like acetone or ethanol) can trigger dangerous exothermic reactions and violates EPA/RCRA regulations.

  • Dry Powder Spill (< 50g): Do not dry sweep. Dry sweeping generates hazardous dust clouds. Cover the spilled powder with damp paper towels to suppress dust, then carefully scoop the towels and powder into a solid halogenated waste container.

  • Solvated Spill: If the compound is spilled while dissolved in an organic solvent, immediately extinguish any nearby ignition sources. Neutralize and absorb the liquid using an inert absorbent (e.g., vermiculite or a universal spill pad). Never use combustible materials like sawdust.

Workflow Visualization

The following diagram illustrates the logical progression from hazard evaluation through safe handling and disposal.

Chemical_Safety_Workflow Hazard Hazard Assessment: Halogenated Spirocycle EngControl Engineering Controls: Fume Hood (80-100 fpm) Hazard->EngControl Primary Mitigation PPE PPE Donning: Nitrile, Goggles, Lab Coat Hazard->PPE Secondary Barrier Handling Powder Handling: Anti-static tools, Closed Weighing EngControl->Handling PPE->Handling Reaction Solvent Addition: Dissolution in Organic Solvent Handling->Reaction Reconstitution Waste Waste Segregation: Halogenated Organic Stream Reaction->Waste Disposal Decon Decontamination: Surface wipe & Doffing Reaction->Decon Cleanup

Safety workflow for handling and disposing of halogenated spirocyclic compounds.

References

  • American Chemical Society (ACS). The Basics of Laboratory Ventilation. Committee on Chemical Safety. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance & Personal Protective Equipment (29 CFR 1910.1450). Available at: [Link]

  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Available at: [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment for Laboratories. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]
Reactant of Route 2
5-Chloro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]
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